2-Aminoimidazole sulfate
Description
The exact mass of the compound this compound is 181.01572689 g/mol and the complexity rating of the compound is 127. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-imidazol-2-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUJVEZIEALICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1450-93-7 | |
| Details | Compound: 1H-Imidazol-2-amine, sulfate (2:1) | |
| Record name | 1H-Imidazol-2-amine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10932469 | |
| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42383-61-9, 1450-93-7 | |
| Record name | 2-Aminoimidazole sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42383-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-amino-1H-imidazole) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazol-2-ylamine sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042383619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1450-93-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazol-2-ylamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminoimidazole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoimidazole Sulfate (B86663), a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, synthesis methodologies, biological activities, and safety protocols, presenting a thorough resource for professionals in drug discovery and development.
Core Chemical Identity and Properties
2-Aminoimidazole sulfate is most commonly available as a hemisulfate salt, meaning it consists of two 2-aminoimidazole cations for every one sulfate anion. This form is often referred to as bis(2-aminoimidazole) sulfate. It is crucial to distinguish this from other salt forms that may be available.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Aminoimidazole Hemisulfate.
| Property | Value | Citation(s) |
| CAS Number | 1450-93-7 | [1][2] |
| Molecular Formula | C₆H₁₂N₆O₄S (or C₃H₅N₃ · 0.5H₂SO₄) | [1][3] |
| Molecular Weight | 264.26 g/mol | [1][3] |
| Appearance | White to beige or light brown crystalline powder | [4] |
| Melting Point | 270 °C (decomposes) | [5] |
| Solubility | Highly soluble in water; insoluble in common organic solvents like alcohols, ethers, and hydrocarbons. | [4] |
| Purity | Typically available at ≥98% |
Structural Information
| Identifier | Value | Citation(s) |
| IUPAC Name | 1H-imidazol-2-amine;sulfuric acid | [3] |
| Synonyms | 2-Aminoimidazole hemisulfate, Bis(2-aminoimidazole) Sulfate | [3] |
| SMILES | C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O | [3] |
| InChIKey | KUWRLKJYNASPQZ-UHFFFAOYSA-N |
Synthesis and Preparation
While this compound is commercially available, understanding its synthesis is crucial for research and development. The formation of the sulfate salt is a straightforward acid-base reaction from the 2-aminoimidazole free base. The core of the synthesis lies in the construction of the 2-aminoimidazole ring itself. Modern, environmentally friendly methods are increasingly preferred.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 2-aminoimidazole derivatives, a common method being the condensation of an α-haloketone with a guanidine (B92328) derivative.
Experimental Protocol: Green Synthesis of a 2-Aminoimidazole Core
This protocol details a high-yield, one-pot, two-step synthesis of a substituted 2-aminoimidazole using a deep eutectic solvent (DES), which is an environmentally benign alternative to traditional organic solvents.[6]
Materials:
-
α-chloroketone (e.g., 2-chloro-1-phenylethanone) (1.0 mmol)
-
Guanidine derivative (e.g., N,N'-diphenylguanidine) (1.3 mmol)
-
Choline (B1196258) chloride (ChCl)
-
Triethylamine (B128534) (Et₃N) (1.0 mmol)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Prepare the ChCl:Urea (1:2 molar ratio) DES by mixing choline chloride and urea in a flask.
-
Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
-
Reaction Setup:
-
To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol).
-
Add the α-chloroketone (1.0 mmol) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the α-chloroketone is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of deionized water to the flask. The product may precipitate at this stage.
-
Extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminoimidazole derivative.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Preparation of the Sulfate Salt
To prepare 2-Aminoimidazole Hemisulfate, the isolated 2-aminoimidazole free base would be dissolved in a suitable solvent and treated with a stoichiometric amount (0.5 equivalents) of sulfuric acid, followed by precipitation or crystallization of the resulting salt.
Biological Activity and Applications
This compound serves primarily as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[5] The biological activity is attributed to the 2-aminoimidazole (2-AI) scaffold, which is found in numerous marine natural products and is a key pharmacophore in medicinal chemistry.
Antimicrobial and Antibiofilm Activity
The 2-AI scaffold is widely recognized for its role in combating bacterial resistance.[5]
-
Biofilm Disruption: 2-AI compounds have been shown to efficiently disrupt the formation of bacterial biofilms and disperse existing biofilms, which are notoriously resistant to antibiotics.[7]
Enzyme Inhibition and Signaling Pathway Modulation
The 2-AI moiety can act as a guanidine mimetic, allowing it to interact with various biological targets.[5]
-
Arginase Inhibition: 2-Aminoimidazole is a weak, noncompetitive inhibitor of human arginase I, an enzyme implicated in conditions like asthma and cardiovascular diseases. This makes the 2-AI scaffold a starting point for developing more potent and selective arginase inhibitors.
-
Anti-inflammatory Activity: 2-Aminoimidazole derivatives have been shown to interfere with inflammatory signaling pathways. One such pathway is the TGF-β-activated kinase 1 (TAK1) signaling cascade, a key regulator of inflammatory responses. By inhibiting the TAK1 complex, these compounds can prevent downstream signaling that leads to the expression of inflammatory genes.
The following diagram illustrates the TAK1-mediated inflammatory signaling pathway, a potential target for 2-aminoimidazole derivatives.
Applications in Synthesis
The primary cited application for this compound is as a key intermediate in the synthesis of other complex molecules.[4]
-
Radiosensitizers: It is used in the synthesis of nitroimidazole electrophilic radiosensitizers, which are compounds designed to enhance the efficacy of radiation therapy in cancer treatment.[4]
-
Chlorohydrin Synthesis: It has also been used as a building block in the synthesis of chlorohydrins.[2]
Safety and Handling
Proper handling of this compound is essential in a laboratory and manufacturing setting.
Hazard Information
| Hazard Class | Code(s) | Description | Citation(s) |
| GHS Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
Precautionary Measures
| Precautionary Statement | Code(s) | Description | Citation(s) |
| Prevention | P261, P264, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. | |
| Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | - | Keep in a dark place, under an inert atmosphere, at room temperature. | |
| Personal Protective Equipment (PPE) | - | Dust mask type N95 (US), Eyeshields, Gloves |
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. Consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Buy 2-amino-1H-imidazole-4-sulfonic acid (EVT-8774722) [evitachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bis(2-aminobenzimidazolium) sulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminoimidazole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminoimidazole sulfate (B86663), a key building block in medicinal chemistry. The 2-aminoimidazole (2-AI) scaffold is a privileged structure found in numerous biologically active marine natural products and serves as a versatile pharmacophore in the design of novel therapeutics.[1] Its unique properties allow it to act as a bioisostere for guanidine (B92328) and other functional groups, enabling interaction with a wide range of biological targets.[1][2] This document details the synthetic routes to the 2-aminoimidazole core, its conversion to the sulfate salt, comprehensive characterization data, and its role in modulating key signaling pathways.
Synthesis of 2-Aminoimidazole Sulfate
The synthesis of this compound is typically achieved in a two-step process: first, the construction of the 2-aminoimidazole core, followed by its conversion to the sulfate salt.
Synthesis of the 2-Aminoimidazole Core
One of the most established methods for synthesizing the 2-aminoimidazole core is through the condensation of an α-haloketone with a guanidine derivative.[1][3] This reaction proceeds via an initial alkylation of guanidine, followed by intramolecular cyclization and dehydration to form the imidazole (B134444) ring.[3] Modern advancements in this method utilize "green" chemistry principles, employing deep eutectic solvents (DES) to improve reaction efficiency and reduce environmental impact.[4][5]
This protocol describes a one-pot, two-step synthesis of a 2-aminoimidazole derivative using a deep eutectic solvent (DES) as the reaction medium.[4]
Materials:
-
α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)
-
Guanidinium (B1211019) carbonate
-
Potassium hydroxide (B78521) (KOH)
-
Triethylamine (B128534) (Et3N)
-
Choline (B1196258) chloride-urea (ChCl-urea) eutectic mixture (1:2 molar ratio)
-
Water
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Combine choline chloride and urea (B33335) in a 1:2 molar ratio in a round-bottom flask.
-
Heat the mixture to 80 °C with stirring until a clear, homogeneous liquid forms.
-
-
In situ Liberation of Guanidine:
-
To the prepared DES (2 g), add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol).
-
Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.
-
-
Synthesis of 2-Aminoimidazole:
-
To the reaction mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol).
-
Continue stirring at 80 °C for 4-6 hours, monitoring the reaction by TLC or GC-MS until the α-chloroketone is consumed.[3]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
The crude product can be further purified by crystallization from a suitable solvent (e.g., ethanol/water).[3]
-
Formation of this compound
Once the 2-aminoimidazole free base is synthesized and purified, it can be converted to its sulfate salt to improve its stability, solubility, and handling properties.
Materials:
-
2-Aminoimidazole (free base)
-
Sulfuric acid (H₂SO₄)
-
Anhydrous ethanol
Procedure:
-
Dissolve the purified 2-aminoimidazole in a minimal amount of anhydrous ethanol.
-
In a separate flask, prepare a solution of sulfuric acid in anhydrous ethanol. The molar ratio of 2-aminoimidazole to sulfuric acid will determine the stoichiometry of the resulting salt (e.g., a 2:1 ratio for the hemisulfate salt).
-
Slowly add the sulfuric acid solution to the 2-aminoimidazole solution with stirring.
-
The this compound salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize the key characterization data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1450-93-7 | [6] |
| Molecular Formula | C₆H₁₀N₆·H₂SO₄ | [6] |
| Molecular Weight | 264.26 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Melting Point | ~270 °C (decomposes) | [8][9] |
Table 2: Spectroscopic Data for the 2-Aminoimidazole Core
| Technique | Data | Reference |
| ¹H NMR | Ring Protons (H4, H5): ~6.5 - 7.5 ppm (singlet/doublet) Amine Protons (NH, NH₂): ~5.0 - 8.0 ppm (broad singlet) | [10] |
| ¹³C NMR | C2 (C-NH₂): ~145 - 155 ppm C4, C5: ~110 - 125 ppm | [10] |
| IR Spectroscopy | N-H Stretching: 3100 - 3400 cm⁻¹ C=N Stretching: 1600 - 1680 cm⁻¹ C-N Stretching: 1350 - 1450 cm⁻¹ | [10] |
| Mass Spectrometry | [M+H]⁺: m/z 84.0561 | [10] |
Biological Activity and Signaling Pathways
2-Aminoimidazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antibiofilm, and anticancer properties.[1][3][11] Their therapeutic potential stems from their ability to modulate key cellular signaling pathways.
Inhibition of Bacterial Quorum Sensing
Many 2-aminoimidazole-based compounds have been shown to disrupt bacterial communication, a process known as quorum sensing (QS). By interfering with QS, these compounds can inhibit biofilm formation and reduce the expression of virulence factors, making bacteria more susceptible to conventional antibiotics.
Inhibition of EGFR Signaling Pathway
Certain 2-aminoimidazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers. By blocking EGFR, these compounds can inhibit cancer cell proliferation, survival, and metastasis.
Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminoimidazole hemisulfate | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. 2-Aminoimidazole(7720-39-0) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
2-Aminoimidazole Sulfate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoimidazole sulfate (B86663) is a pivotal chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility is significantly influenced by its physicochemical properties, most notably its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-aminoimidazole sulfate, intended to assist researchers, scientists, and drug development professionals in its effective handling, formulation, and analysis. While specific quantitative data is sparse in publicly available literature, this guide consolidates existing qualitative information and outlines detailed experimental protocols for determining these crucial parameters.
Solubility Profile
The solubility of 2-aminoimidazole and its salts is a critical factor in its application, influencing dissolution rates, bioavailability, and formulation strategies. The free base of 2-aminoimidazole is known to be readily soluble in water.[1] However, due to its instability in the presence of air, the more stable sulfate salt is often preferred.[1]
1.1. Qualitative Solubility Data
Available data on the solubility of this compound is primarily qualitative. It is generally described as "soluble" in water by some sources, while others characterize it as "sparingly soluble".[2] Stock solutions for experimental use are commonly prepared in dimethyl sulfoxide (B87167) (DMSO).
1.2. Quantitative Solubility Data
Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. For the free base, 2-aminoimidazole, a solubility of ≥ 2.5 mg/mL has been reported in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended that researchers determine the precise solubility in their specific solvent systems and experimental conditions.
Table 1: Summary of Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation |
| Water | Soluble / Sparingly Soluble | [2] |
| DMSO | Used as a solvent for stock solutions |
1.3. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable approach to determine the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol (B129727), ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath with agitation
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be visually present.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and clarify it by centrifugation and/or filtration to remove all solid particles.
-
Accurately dilute the clear supernatant with the solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or g/100 mL.
Stability Profile
Understanding the stability of this compound is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle. The sulfate salt is noted to be more stable than the free base.[1]
2.1. General Stability and Storage
For long-term storage, solid this compound should be kept in a dark place under an inert atmosphere at room temperature.[4] Stock solutions, typically in DMSO, are recommended to be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1]
2.2. Degradation Pathways
2-Aminoimidazole and its derivatives are susceptible to several degradation pathways:[5]
-
Hydrolysis: The imidazole (B134444) ring can be susceptible to cleavage by water, a process that can be catalyzed by both acidic and basic conditions.
-
Oxidation: The amino group and the imidazole ring can be prone to oxidation, especially in the presence of dissolved oxygen and trace metal ions. This can lead to the formation of corresponding 2-oxo-imidazole derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.
The stability of imidazole derivatives is often pH-dependent. For instance, a related compound, 2-hydroxylaminoimidazole, is relatively stable in acidic solutions but decomposes rapidly at a neutral pH.[1]
2.3. Quantitative Stability Data
2.4. Experimental Protocols
2.4.1. Forced Degradation Study
This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of about 100 µg/mL. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.[1]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of about 100 µg/mL. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.[1]
-
Oxidative Degradation: Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of about 100 µg/mL. Incubate at room temperature for a defined period.[5]
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source that provides both UV and visible light, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, comparing them to an unstressed control sample.
Workflow for Forced Degradation Studies
References
The Ascendancy of 2-Aminoimidazoles: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold has emerged as a privileged structural motif in medicinal chemistry, largely owing to its prevalence in a diverse array of marine natural products with potent and varied biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and therapeutic exploration of 2-AI compounds. It details their origins in marine sponges, the evolution of their chemical synthesis, their multifaceted biological effects, and the intricate signaling pathways they modulate. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
A Serendipitous Discovery from the Sea: The Dawn of 2-Aminoimidazole Alkaloids
The story of 2-aminoimidazole alkaloids began in 1987 with their initial discovery in marine sponges of the class Calcarea, particularly from the genera Leucetta and Clathrina.[1] These organisms, thriving in the complex chemical ecosystems of the ocean, were found to produce a fascinating array of nitrogen-containing secondary metabolites. Among these, the 2-aminoimidazole core quickly garnered significant attention from the scientific community due to the potent pharmacological properties of the compounds in which it was embedded.
One of the most iconic early discoveries was that of oroidin , a brominated pyrrole-imidazole alkaloid isolated from the marine sponge Agelas oroides. The elucidation of its structure marked a pivotal moment, revealing a recurring structural theme: a pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group. This discovery paved the way for the identification of a burgeoning family of related natural products, including the naamidines and naamines , which feature a central 2-aminoimidazole core often adorned with benzyl (B1604629) or pyrrole (B145914) substituents.[1] The remarkable chemical diversity of these marine-derived compounds hinted at a rich and largely untapped source of potential drug candidates.
From Natural Scarcity to Synthetic Accessibility: The Evolution of 2-Aminoimidazole Synthesis
The limited availability of 2-aminoimidazole alkaloids from their natural sources spurred the development of robust and versatile synthetic methodologies. The ability to construct the 2-AI core and its derivatives in the laboratory has been crucial for in-depth structure-activity relationship (SAR) studies and for generating sufficient quantities of these compounds for biological evaluation.
A cornerstone of 2-AI synthesis has been the condensation of α-haloketones with guanidine (B92328) derivatives .[2] This classical approach involves the initial alkylation of guanidine followed by an intramolecular cyclization and dehydration to forge the imidazole (B134444) ring. While effective, this method often requires harsh conditions.
In the quest for more efficient and environmentally friendly synthetic routes, several modern techniques have emerged. The use of deep eutectic solvents (DESs) , such as a mixture of choline (B1196258) chloride and urea (B33335), has been shown to accelerate the condensation reaction, often leading to shorter reaction times and simpler work-up procedures.[2][3] Furthermore, palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates have provided a powerful tool for the rapid construction of 2-AI products with diverse aryl substitutions.[4] For the generation of compound libraries for high-throughput screening, solid-phase synthesis has proven to be an invaluable technique, allowing for the systematic variation of substituents on the 2-AI scaffold.[2]
A Plethora of Biological Activities: The Therapeutic Promise of 2-Aminoimidazoles
The 2-aminoimidazole scaffold is a versatile pharmacophore, capable of interacting with a wide range of biological targets. This has resulted in a broad spectrum of documented biological activities, making these compounds attractive leads for the development of new therapies for a variety of diseases.
Antimicrobial and Antibiofilm Activity
Perhaps the most extensively studied application of 2-AI derivatives is in the fight against bacterial infections. Many of these compounds exhibit potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[5] A particularly significant finding is their ability to inhibit and disperse bacterial biofilms .[5] Biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics.[5] By disrupting these resilient communities, 2-AI compounds offer a promising strategy to combat chronic and persistent infections.
Anticancer Activity
Several 2-AI alkaloids have demonstrated significant cytotoxicity against a panel of human cancer cell lines.[1] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth and survival.[2] For instance, some derivatives have been shown to target the epidermal growth factor receptor (EGFR), a key player in many cancers.
Anti-inflammatory and Other Activities
Beyond their antimicrobial and anticancer properties, 2-AI compounds have also been shown to possess anti-inflammatory, antifungal, and other valuable biological activities.[1] This broad range of effects underscores the potential of the 2-aminoimidazole scaffold as a starting point for the development of a diverse array of therapeutic agents.
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of a selection of natural and synthetic 2-aminoimidazole compounds, providing a basis for comparison of their potency.
Table 1: Cytotoxic Activity of Selected 2-Aminoimidazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oroidin | MCF-7 (Breast) | 42 | [6][7] |
| Oroidin | A2780 (Ovarian) | 24 | [6][7] |
| Naamidine A | K562 (Leukemia) | 58.91 µg/mL | [8] |
| Naamidine J | RKO (Colorectal) | >40 | [8] |
| Synthetic Analogue 5l | HT29 (Colon) | <5 | [7] |
| Synthetic Analogue 5l | MCF-7 (Breast) | <5 | [7] |
| Synthetic Analogue 5l | A431 (Skin) | <5 | [7] |
| Synthetic Analogue 5l | Du145 (Prostate) | <5 | [7] |
Table 2: Antimicrobial and Antibiofilm Activity of Selected 2-Aminoimidazole Compounds
| Compound | Bacterial Strain | Activity | MIC/IC50/EC50 (µM) | Reference |
| Oroidin | Staphylococcus aureus | Antibacterial | >90% inhibition at 50 µM | [4] |
| 4-phenyl-2-aminoimidazole (6h) | Staphylococcus aureus | Antibacterial | 12.5 (MIC90) | [4] |
| 4-phenyl-2-aminoimidazole (6h) | Escherichia coli | Antibacterial | 50 (MIC90) | [4] |
| H10 (Oroidin derivative) | Staphylococcus aureus | Biofilm Inhibition | 12 (IC50) | [9] |
| H10 (Oroidin derivative) | Staphylococcus aureus | Biofilm Dispersion | 100 (EC50) | [9] |
| H10 (Oroidin derivative) | Pseudomonas aeruginosa | Biofilm Inhibition | 31 (IC50) | [9] |
| H10 (Oroidin derivative) | Pseudomonas aeruginosa | Biofilm Dispersion | 46 (EC50) | [9] |
Elucidating Mechanisms: 2-Aminoimidazoles and Cellular Signaling
A key aspect of understanding the therapeutic potential of 2-AI compounds is to delineate the cellular signaling pathways they modulate. Research has begun to shed light on these mechanisms, revealing how these molecules exert their biological effects at a molecular level.
Inhibition of Bacterial Quorum Sensing
Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner. This system plays a crucial role in regulating virulence and biofilm formation. Some 2-AI compounds have been shown to act as antagonists of quorum sensing, likely by competing with the natural signaling molecules (autoinducers) for binding to their cognate receptors.
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 2-aminoimidazole derivatives have been identified as inhibitors of EGFR kinase activity. They are thought to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and thereby preventing the phosphorylation of downstream substrates.
Experimental Protocols: A Guide for the Researcher
This section provides detailed methodologies for key experiments cited in the study of 2-aminoimidazole compounds, from their isolation from natural sources to their synthesis and biological evaluation.
Isolation and Purification of 2-Aminoimidazole Alkaloids from Marine Sponges
The following is a generalized protocol for the isolation of 2-AI alkaloids, based on common methodologies found in the literature.
Methodology:
-
Collection and Extraction: Marine sponge specimens are collected and immediately preserved (e.g., frozen or in ethanol). The sponge material is then homogenized and exhaustively extracted with a suitable solvent such as methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (DCM) and MeOH. The resulting crude extract is concentrated under reduced pressure.[1]
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with n-hexane, ethyl acetate (B1210297) (EtOAc), and water. The bioactive fractions, which often reside in the more polar EtOAc and MeOH fractions, are collected.[1]
-
Chromatographic Separation: The bioactive fractions are further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel or reversed-phase (C18) silica, followed by high-performance liquid chromatography (HPLC) to yield the pure 2-AI alkaloids.
Greener Synthesis of N,1,5-Trisubstituted-1H-imidazol-2-amine in a Deep Eutectic Solvent
This protocol describes the synthesis of a tri-substituted 2-aminoimidazole using a choline chloride-urea deep eutectic solvent (DES).[2][3]
Materials:
-
α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)
-
N-substituted guanidine (e.g., N-phenylguanidine)
-
Triethylamine (B128534) (Et3N)
-
Choline chloride
-
Urea
-
Water
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES): Combine choline chloride (1 part by weight) and urea (2 parts by weight) in a round-bottom flask. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Synthesis of the 2-Aminoimidazole: To the pre-prepared ChCl-Urea DES (2 g), add the α-chloroketone (1.0 mmol), the N-substituted guanidine (1.3 mmol), and triethylamine (1.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature. Add 5 mL of water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with water. The product can be further purified by recrystallization if necessary.
In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of 2-aminoimidazole compounds on cancer cell lines.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Aminoimidazole test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-AI compounds in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. Replace the medium in the cell plates with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable curve-fitting software.
Conclusion and Future Perspectives
The journey of 2-aminoimidazole compounds, from their discovery in the depths of the ocean to their synthesis in the laboratory and their evaluation as potential therapeutic agents, is a testament to the power of natural product-inspired drug discovery. The unique structural features and diverse biological activities of these molecules have established the 2-AI scaffold as a truly privileged structure in medicinal chemistry.
Future research in this area will likely focus on several key aspects. The continued exploration of marine biodiversity will undoubtedly lead to the discovery of new and even more complex 2-AI alkaloids with novel biological activities. The development of more sophisticated and efficient synthetic methodologies will enable the creation of larger and more diverse compound libraries for high-throughput screening. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their rational design and optimization as drug candidates. The 2-aminoimidazole story is far from over, and this remarkable class of compounds holds immense promise for the development of the next generation of therapeutics to address a wide range of human diseases.
References
- 1. Total Synthesis and Cytotoxicity of Leucetta Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminoimidazole Sulfate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics. Its sulfate (B86663) salt, 2-aminoimidazole sulfate, serves as a crucial and stable starting material for the synthesis of these complex molecules. This technical guide provides an in-depth overview of this compound, its chemical and physical properties, synthesis, and the biological activities of its derivatives, supported by quantitative data, experimental protocols, and visualizations of key workflows.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is the hemisulfate salt of 2-aminoimidazole, meaning it is a salt of two equivalents of 2-aminoimidazole and one equivalent of sulfuric acid. This salt form confers greater stability and ease of handling compared to the free base.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃ · 0.5H₂SO₄ or C₆H₁₂N₆O₄S | |
| Molecular Weight | 132.13 g/mol (hemisulfate) or 264.26 g/mol (bis(2-aminoimidazole) sulfate) | [1] |
| CAS Number | 1450-93-7 | |
| Appearance | White to light brown crystalline powder | |
| Melting Point | 270 °C (decomposes) | |
| Solubility | Soluble in water | |
| Purity | Typically ≥98% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum of 2-aminoimidazole in D₂O typically shows a singlet for the two equivalent imidazole (B134444) ring protons (C4-H and C5-H) around δ 6.8 ppm. The amino protons are usually exchanged with the deuterium (B1214612) solvent. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the imidazole ring carbons. The C2 carbon bearing the amino group is typically found around 150 ppm, while the C4 and C5 carbons are observed at a higher field. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the amino group and the imidazole ring (around 3100-3400 cm⁻¹), C=N and C=C stretching vibrations of the imidazole ring (around 1500-1650 cm⁻¹), and strong bands corresponding to the sulfate anion (around 1100 cm⁻¹). |
Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals, including nitroimidazole-based drugs. A common synthetic route involves the reaction of 2-aminoacetaldehyde (B1595654) dimethyl acetal (B89532) with O-methylisourea sulfate, followed by cyclization.
Experimental Protocol: Synthesis of 2-Aminoimidazole Hemisulfate
This protocol is adapted from procedures described in the synthesis of 2-nitroimidazole (B3424786) derivatives.
Materials:
-
2-Aminoacetaldehyde dimethyl acetal
-
O-methylisourea sulfate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Diethyl ether
Procedure:
-
Guanidination: React 2-aminoacetaldehyde dimethyl acetal with O-methylisourea sulfate in an appropriate solvent. This reaction forms the corresponding guanidine (B92328) derivative.
-
Cyclization: Treat the resulting guanidine derivative with concentrated hydrochloric acid. The acidic conditions catalyze the intramolecular cyclization to form the 2-aminoimidazole ring.
-
Isolation as the Sulfate Salt: Neutralize the reaction mixture with a base such as sodium hydroxide. The 2-aminoimidazole can then be precipitated as its sulfate salt by the addition of sulfuric acid. The resulting solid is collected by filtration, washed with a suitable solvent like ethanol or diethyl ether, and dried under vacuum.
References
The Biological Activity of 2-Aminoimidazole Sulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoimidazole (2-AI) and its derivatives have emerged as a compelling class of bioactive molecules with significant potential in antimicrobial research and beyond. This technical guide provides an in-depth overview of the biological activities associated with the 2-aminoimidazole scaffold, with a focus on its well-documented antibiofilm and antimicrobial adjuvant properties. While many studies focus on synthetically modified 2-AI derivatives, this guide also addresses the foundational role of the core 2-aminoimidazole moiety, often supplied as 2-Aminoimidazole sulfate (B86663) for research purposes. We will delve into its mechanism of action, present quantitative bioactivity data, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the science.
Introduction to 2-Aminoimidazole and its Sulfate Salt
The 2-aminoimidazole (2-AI) scaffold is a heterocyclic organic compound that serves as a crucial pharmacophore in numerous natural products, particularly marine alkaloids like oroidin (B1234803) and ageliferin.[1] These natural products have demonstrated a wide array of biological activities, inspiring the synthesis and investigation of a multitude of 2-AI derivatives. In a laboratory setting, 2-aminoimidazole is frequently supplied as a salt, such as 2-Aminoimidazole sulfate, to improve its stability and handling. While the sulfate salt itself is not the primary focus of most biological studies, it serves as the precursor to the active 2-aminoimidazole core, which is the foundation of the observed bioactivities. This guide will, therefore, focus on the biological activities of the 2-aminoimidazole scaffold, with the understanding that this compound is a common starting material for accessing this active moiety.
Mechanism of Action: Disruption of Bacterial Two-Component Systems
A key mechanism underlying the antibiofilm activity of 2-aminoimidazoles is the disruption of bacterial two-component signaling (TCS) systems .[4] These systems are a primary means by which bacteria sense and respond to environmental stimuli, regulating a wide range of processes including virulence, antibiotic resistance, and biofilm formation.[5][6]
A typical TCS comprises a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR) .[5] Upon detecting an external signal, the HK autophosphorylates a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the RR.[5] The phosphorylated RR, in turn, modulates the expression of target genes, leading to a cellular response.[5]
2-Aminoimidazole derivatives have been shown to interfere with this signaling cascade. It is proposed that they can bind to response regulator proteins, thereby inhibiting their phosphorylation or their ability to bind to DNA, ultimately disrupting the signaling pathway and preventing the expression of genes necessary for biofilm formation.[7]
Figure 1: Proposed mechanism of 2-aminoimidazole interference with a bacterial two-component signaling system.
Quantitative Biological Activity Data
The biological activity of 2-aminoimidazole derivatives has been quantified in numerous studies. The following tables summarize key data points from the literature, focusing on antibiofilm and antimicrobial adjuvant activities. It is important to note that these studies utilize various synthetic derivatives of 2-aminoimidazole, and the specific activity can vary significantly based on the chemical modifications.
Table 1: Antibiofilm Activity of 2-Aminoimidazole Derivatives
| Compound/Derivative | Organism(s) | Assay Type | IC50 (µM) | EC50 (µM) | Reference |
| H10 | Staphylococcus aureus | Biofilm Inhibition | 12 | 100 | [2] |
| H10 | Pseudomonas aeruginosa | Biofilm Inhibition | 31 | 46 | [2] |
| Dihydrosventrin (DHS) | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 10 | 25 | [8] |
| Reverse Amide (RA) | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 5 | 15 | [8] |
| SPAR | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 2.5 | 10 | [8] |
IC50: Half-maximal inhibitory concentration for biofilm formation. EC50: Half-maximal effective concentration for dispersal of pre-formed biofilms.
Table 2: Antimicrobial Adjuvant Activity of 2-Aminoimidazole Derivatives
| 2-AI Derivative | Antibiotic | Organism | Fold Reduction in MIC | 2-AI Concentration (µM) | Reference |
| Compound 1 | Tobramycin | Acinetobacter baumannii AB5075 (resistant) | 64 | 30 | [9] |
| Compound 7 | Tobramycin | Acinetobacter baumannii AB5075 (resistant) | 64 | 15 | [9] |
| Compound 1 | Gentamicin | Methicillin-resistant S. aureus (MRSA) BAA-44 | >8 | 45 | [3] |
| Compound 1 | Erythromycin | Methicillin-resistant S. aureus (MRSA) BAA-44 | >4 | 45 | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of 2-aminoimidazole compounds.
Biofilm Inhibition and Dispersal Assay (Crystal Violet Method)
This assay is widely used to quantify the ability of a compound to inhibit biofilm formation or disperse pre-formed biofilms.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound or derivative stock solution (dissolved in a suitable solvent like DMSO or water)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Inoculum Preparation: Grow an overnight culture of the test bacteria in the appropriate medium. Dilute the culture to a standardized optical density (OD), for example, OD600 of 0.01.[2]
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Compound Addition: Add various concentrations of the 2-aminoimidazole compound to the wells. Include a vehicle control (solvent only) and a growth control (no compound).
-
Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for a suitable duration to allow biofilm formation (e.g., 24-48 hours).[7]
-
Washing: Gently discard the planktonic culture from the wells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10]
-
Fixation: Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[10]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[11]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the control.
Protocol for Biofilm Dispersal:
-
Follow steps 1 and 2 of the inhibition protocol to form biofilms.
-
After incubation, remove the planktonic culture and wash the wells with PBS.
-
Add fresh medium containing various concentrations of the 2-aminoimidazole compound to the wells with the pre-formed biofilms.
-
Incubate for a further period (e.g., 24 hours).
-
Proceed with steps 5-11 of the inhibition protocol to quantify the remaining biofilm.
Figure 2: Experimental workflow for the crystal violet biofilm assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Antimicrobial agent stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
Serial Dilution: Prepare two-fold serial dilutions of the antimicrobial agent in the broth directly in the 96-well plate.[13]
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Controls: Include a positive control (bacteria in broth without antimicrobial) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[13]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.[13]
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., an antibiotic and a 2-aminoimidazole derivative).
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture of interest
-
Appropriate broth medium
-
Stock solutions of the two test agents
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Agent A down the columns and Agent B across the rows.[14]
-
Inoculation: Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[14]
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Figure 3: Logical workflow of a checkerboard assay for synergy testing.
Other Reported Biological Activities
While the focus of this guide is on the antimicrobial properties of 2-aminoimidazoles, it is worth noting that this versatile scaffold has been investigated for other biological activities, including:
-
Inhibition of Arginase I: Certain 2-aminoimidazole amino acids have been shown to be inhibitors of human arginase I, an enzyme implicated in conditions like asthma and cardiovascular disease.[15]
-
Inhibition of Advanced Glycation End-product (AGE) Formation: Some bis-2-aminoimidazole derivatives have demonstrated the ability to both inhibit the formation of and break pre-formed AGEs, which are involved in the complications of diabetes.[16]
-
Modulation of Inflammatory Signaling Pathways: 2-Aminoimidazole derivatives have been identified as inhibitors of the TAK1 signaling pathway, a key regulator of inflammatory responses.[17]
Conclusion and Future Directions
The 2-aminoimidazole scaffold, readily accessible through its sulfate salt, represents a promising area of research for the development of novel therapeutics. Its primary strength lies in its non-bactericidal, antibiofilm activity, which offers a potential solution to the growing problem of antibiotic resistance. The ability of 2-AI derivatives to act as adjuvants, revitalizing the efficacy of existing antibiotics, is a particularly exciting avenue for further investigation.
Future research should continue to explore the structure-activity relationships of 2-AI derivatives to optimize their potency and selectivity. Further elucidation of their precise molecular targets within bacterial signaling pathways will be crucial for rational drug design. Moreover, expanding the investigation of 2-aminoimidazoles into other therapeutic areas, such as inflammation and metabolic diseases, holds significant promise. As our understanding of the diverse biological activities of this scaffold grows, so too will its potential to address a range of unmet medical needs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
- 6. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystal violet assay [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
2-Aminoimidazole Sulfate: A Comprehensive Technical Guide to its Role as a Guanidine Mimetic in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities and its ability to serve as a bioisostere for the guanidinium (B1211019) group.[1][2] This technical guide provides an in-depth overview of 2-aminoimidazole sulfate (B86663) and its derivatives, focusing on their role as guanidine (B92328) mimetics in drug design and development. We will explore their synthesis, quantitative biological data, detailed experimental protocols, and their modulation of key signaling pathways.
The guanidinium group, found in the amino acid arginine, is crucial for many biological recognition processes due to its ability to form strong hydrogen bonds and electrostatic interactions. However, its high basicity (pKa ≈ 13.5) often leads to poor bioavailability and cell permeability in drug candidates. The 2-aminoimidazole core, with a lower pKa, effectively mimics the hydrogen bonding and charge distribution of the guanidinium group while offering improved pharmacokinetic properties.[3] This has led to the development of 2-AI derivatives as potent modulators of various biological targets, including enzymes and receptors.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for various 2-aminoimidazole derivatives, showcasing their potency as enzyme inhibitors and receptor antagonists.
Table 1: 2-Aminoimidazole Derivatives as Enzyme Inhibitors
| Compound ID | Target Enzyme | Enzyme Class | Inhibition Data | Reference Compound | Reference Inhibition Data |
| A1P (10) | Human Arginase I | Hydrolase (Metalloenzyme) | Kᵢ = 4 µM, KᏧ = 2 µM[3] | Nω-hydroxy-nor-L-arginine (nor-NOHA) | Kᵢ = 0.3-0.5 µM |
| 2-Aminoimidazole | Human Arginase I | Hydrolase (Metalloenzyme) | Kᵢ = 3.6 mM[2] | - | - |
| Compound 54 | TAK1 | Kinase (MAP3K) | IC₅₀ = 2 nM[4] | Staurosporine | 39 nM |
| Compound 3b | Src Kinase | Tyrosine Kinase | IC₅₀ = 90 nM[4] | Dasatinib | <1 nM |
| Compound 3b | Fyn Kinase | Tyrosine Kinase | IC₅₀ = 120 nM[4] | Dasatinib | <1 nM |
| Compound 3b | Lyn Kinase | Tyrosine Kinase | IC₅₀ = 480 nM[4] | Dasatinib | <1 nM |
| Compound 3b | Yes Kinase | Tyrosine Kinase | IC₅₀ = 210 nM[4] | Dasatinib | <1 nM |
Table 2: 2-Aminoimidazole Derivatives as Adenosine Receptor Antagonists
| Compound ID | Target Receptor | Kᵢ (µM) | Selectivity vs. A₁ | Selectivity vs. A₂ₐ |
| 12a | Human A₃ | 0.25 | >40-fold | >40-fold |
| 12b | Human A₃ | 0.19 | >200-fold | >40-fold |
| 12c | Human A₃ | 0.33 | >30-fold | >30-fold |
| 12f | Human A₃ | 0.45 | >20-fold | >20-fold |
Table 3: Anti-biofilm Activity of a 2-Aminoimidazole Derivative (H10)
| Organism | Activity | IC₅₀ (µM) | EC₅₀ (µM) |
| Staphylococcus aureus | Biofilm Inhibition | 12[5][6] | - |
| Staphylococcus aureus | Biofilm Dispersion | - | 100[5][6] |
| Pseudomonas aeruginosa | Biofilm Inhibition | 31[5][6] | - |
| Pseudomonas aeruginosa | Biofilm Dispersion | - | 46[5][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-aminoimidazole derivatives and key biological assays.
Synthesis of 2-Aminoimidazole Sulfate
A representative protocol for the preparation of 2-nitroimidazole (B3424786) from this compound is described in a patent, which can be adapted for the isolation of the starting material.[7] The general principle involves the careful handling of the sulfate salt in subsequent synthetic steps. For research purposes, this compound is commercially available.
Greener Synthesis of N,1,5-Trisubstituted-2-aminoimidazoles in a Deep Eutectic Solvent (DES)[8]
This protocol describes a one-pot, two-step synthesis using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent.
Materials:
-
α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)
-
N-substituted guanidine (e.g., N-phenylguanidine)
-
Triethylamine (B128534) (Et₃N)
-
Choline chloride
-
Urea
-
Water
-
Ethanol
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Combine choline chloride (1 part by weight) and urea (2 parts by weight) in a round-bottom flask.
-
Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.[8]
-
-
Synthesis of the 2-Aminoimidazole:
-
To the pre-prepared ChCl-Urea DES (2 g), add the α-chloroketone (1.0 mmol), N-substituted guanidine (1.3 mmol), and triethylamine (1.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add 5 mL of water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water).
-
Solid-Phase Synthesis of 2-Aminoimidazole Derivatives[9]
This method allows for the rapid generation of a library of 2-aminoimidazole compounds.
Materials:
-
Merrifield resin
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Boc-protected amino acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Polymer-bound tris(2-aminoethyl)amine (B1216632)
Procedure:
-
Immobilization of Thiourea on Merrifield Resin:
-
Swell Merrifield resin in DMF for 30 minutes.
-
Add a solution of the desired thiourea and DIEA in DMF and shake at 50°C for 16 hours.
-
Filter the resin and wash sequentially with DMF, DCM, and MeOH.[9]
-
-
Coupling of Boc-Protected Amino Acid:
-
Swell the thiourea-functionalized resin in a 1:1 mixture of THF/DMF.
-
-
Boc Deprotection:
-
Treat the dried resin with a solution of 25% TFA in DCM for 30 minutes at room temperature.
-
Filter the resin and wash with DCM.[9]
-
-
Intramolecular Cyclization and Cleavage:
-
Suspend the deprotected resin in THF.
-
Add polymer-bound tris(2-aminoethyl)amine and shake at room temperature for 30 minutes.
-
Filter the resin and wash with THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 2-aminoimidazolone product.
-
Purify the product by flash chromatography or preparative HPLC as needed.[9]
-
Biofilm Inhibition Assay[6]
This protocol is used to determine the concentration of a compound that inhibits biofilm formation by 50% (IC₅₀).
Materials:
-
Bacterial strain (e.g., S. aureus, P. aeruginosa)
-
Appropriate biofilm growth media
-
2-Aminoimidazole compound stock solution in DMSO
-
96-well microtiter plates
-
0.1% Crystal Violet solution
-
Ethanol
Procedure:
-
Preparation of Bacterial Suspension:
-
Dilute an overnight culture of the bacterial strain to a specific optical density (e.g., OD₆₀₀ of 0.01) in the appropriate biofilm growth medium.
-
-
Compound Treatment:
-
Add the 2-aminoimidazole compound to the bacterial suspension in a series of dilutions to achieve a range of final concentrations.
-
-
Incubation:
-
Incubate the microtiter plates under appropriate conditions to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, gently wash the wells to remove planktonic bacteria.
-
Stain the remaining biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with ethanol.
-
Measure the absorbance at 540 nm to quantify the biofilm biomass.
-
-
Data Analysis:
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the control.[10]
-
Arginase Inhibition Assay[4]
This colorimetric assay measures the amount of urea produced from the enzymatic cleavage of L-arginine.
Materials:
-
Recombinant human arginase I
-
Assay buffer (e.g., Tris-HCl with MnCl₂)
-
L-arginine solution
-
2-Aminoimidazole inhibitor solution
-
Urea standards
-
Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)
-
96-well microtiter plates
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add the assay buffer, the 2-aminoimidazole inhibitor at various concentrations, and the arginase enzyme.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Add the L-arginine solution to each well to start the enzymatic reaction.
-
Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding an acidic solution.
-
Add the colorimetric reagents for urea detection and heat the plate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Generate a standard curve using the urea standards to calculate the concentration of urea produced.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ or Kᵢ value.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by 2-aminoimidazole derivatives and a general experimental workflow.
Caption: TGF-β/TAK1 Signaling Pathway Inhibition by 2-Aminoimidazole Derivatives.
Caption: Inhibition of Bacterial Quorum Sensing by 2-Aminoimidazole Derivatives.
Caption: General Experimental Workflow for 2-Aminoimidazole-Based Drug Discovery.
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. Their ability to act as effective guanidine mimetics has enabled the development of potent and selective inhibitors of various enzymes and receptors implicated in a wide range of diseases, from bacterial infections to cancer and inflammatory conditions. The synthetic tractability of the 2-aminoimidazole scaffold, coupled with the availability of robust biological assays, makes it an attractive starting point for the design of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this exciting field, providing a solid foundation for the continued exploration and development of 2-aminoimidazole-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101747281B - Preparation method of 2-nitroimidazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Chemical Properties of 2-Aminoimidazole Sulfate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its presence in various biologically active marine natural products.[1][2] Its sulfate (B86663) salt, 2-aminoimidazole sulfate, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and biological significance of this compound.
Core Chemical and Physical Properties
This compound is the salt formed from the basic 2-aminoimidazole and sulfuric acid.[4] The properties of the salt are largely influenced by the 2-aminoimidazole cation. The compound exists as a white to off-white powder and is soluble in water.[4]
Table 1: Physicochemical Properties of 2-Aminoimidazole and its Sulfate Salt
| Property | 2-Aminoimidazole | This compound | Reference(s) |
| Molecular Formula | C₃H₅N₃ | C₃H₅N₃ · 0.5H₂SO₄ or C₆H₁₂N₆O₄S (as hemisulfate) | [5][6][7] |
| Molecular Weight | 83.09 g/mol | 132.13 g/mol (hemisulfate) or 264.27 g/mol (dimer sulfate) | [5][6][7] |
| CAS Number | 7720-39-0 | 1450-93-7 | [5][6] |
| Appearance | - | White to off-white powder | [4] |
| Melting Point | - | ~190 - 195°C or 270 °C (dec.) | [4][6] |
| Solubility in Water | - | Soluble | [4] |
| pH of Aqueous Solution | - | Acidic | [4] |
| pKa | Data not readily available | - | |
| LogP | -0.3 | - | [5] |
Spectroscopic Properties
The structural elucidation of 2-aminoimidazole is accomplished through various spectroscopic techniques. The sulfate salt would exhibit similar spectral characteristics for the 2-aminoimidazole cation, with additional features corresponding to the sulfate anion.
Table 2: Spectroscopic Data for 2-Aminoimidazole
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Reference(s) |
| FT-IR (KBr) | 3410, 3100-3460, 3160, 1620-1680 | N-H stretching (amine and imidazole), C-H stretching (aromatic), N-H bending/C=N stretching | [8][9][10] |
| ¹H NMR (CDCl₃) | 6.10 (broad s, 1H), 6.86-7.83 (m, 13H), 7.09 (s, 1H) | NH, Phenyl protons, Imidazole (B134444) H | [10] |
| ¹³C NMR (CDCl₃) | 112.0, 116.2, 120.8, 124.5, 125.1, 126.5, 128.2, 128.4, 128.9, 129.9, 134.0, 136.2, 138.2, 141.1, 143.3 | Aromatic and imidazole carbons | [10] |
| Mass Spectrometry (GC/MS, 70 eV) | m/z (%) 311 (100) [M]⁺, 310 (35), 295 (33), 207 (49), 104 (20) | Molecular ion and fragment ions (for a substituted derivative) | [10] |
Note: The provided NMR and MS data are for a substituted 2-aminoimidazole derivative, N,1,5-Triphenyl-1H-imidazol-2-amine, as detailed spectral data for the parent compound was not available in the search results.
Experimental Protocols
Synthesis of 2-Aminoimidazoles via Condensation
A prevalent method for synthesizing the 2-aminoimidazole core involves the condensation of an α-haloketone with a guanidine (B92328) derivative.[2] This reaction typically proceeds through an initial alkylation of guanidine, followed by intramolecular cyclization and dehydration.[2]
Greener Synthesis in Deep Eutectic Solvents
A more environmentally friendly approach utilizes deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture.[1][2][10]
Materials:
-
α-chloroketone
-
Guanidinium (B1211019) carbonate
-
Potassium hydroxide (B78521) (KOH)
-
Triethylamine (Et₃N)
-
Choline chloride-urea (ChCl-urea) eutectic mixture (1:2 molar ratio)
-
Water
Procedure:
-
Add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol) to the ChCl-urea eutectic mixture (2 g) with magnetic stirring.[10]
-
Heat the mixture to 80 °C for 30 minutes to liberate the free guanidine base in situ.[10]
-
Add the α-chloroketone (1.0 mmol) and Et₃N (1.3 mmol) to the reaction mixture.[10]
-
Continue stirring at 80 °C for 4-6 hours, monitoring the reaction progress by GC-MS.[10]
-
After completion, cool the mixture to room temperature and add 5 mL of water to precipitate the product.[2]
-
Collect the solid product by filtration and wash with water.[2]
Caption: Workflow for the synthesis of 2-aminoimidazoles.
Biological Significance and Signaling Pathways
The 2-aminoimidazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2]
Antibacterial and Antibiofilm Activity:
2-AI derivatives are extensively studied for their ability to combat bacterial infections by inhibiting and dispersing biofilms.[1][11] Biofilms are communities of bacteria encased in a self-produced matrix, which confers resistance to conventional antibiotics.[1] 2-AI compounds have shown efficacy against various pathogens.[11] They can also potentiate the action of certain antibiotics, helping to address the challenge of antibiotic resistance.[12]
Inhibition of Quorum Sensing:
The antibiofilm activity of 2-aminoimidazole derivatives is often linked to the disruption of quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors.
Caption: Disruption of bacterial quorum sensing by 2-aminoimidazole.
Anticancer and Anti-inflammatory Roles:
Emerging research has highlighted the potential of 2-AI derivatives in anticancer and anti-inflammatory applications.[1] Their ability to modulate various cellular signaling pathways underpins these diverse biological activities.[1] For instance, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling.
Caption: Inhibition of EGFR signaling by 2-aminoimidazole derivatives.
Applications in Drug Development
The 2-aminoimidazole scaffold serves as a versatile pharmacophore in the design of novel therapeutics.[1] Its structural and electronic properties allow it to act as a bioisostere for functional groups like guanidine and acylguanidine, enabling interaction with a broad range of biological targets.[1][13] The development of 2-aminoimidazole-based therapeutic agents often involves the synthesis of a diverse library of derivatives followed by high-throughput screening to identify lead compounds.[1]
Safety and Handling
This compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[3][6] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this compound.[6] It should be stored in a cool, dry place.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|Research Compound [benchchem.com]
- 4. This compound: Properties, Uses, Safety, Supplier & Price in China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 5. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-氨基咪唑硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Aminoimidazole hemisulfate | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 11. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Arginase Inhibitor Screening using 2-Aminoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2] This enzymatic activity is a critical component of the urea cycle, primarily in the liver, for the detoxification of ammonia.[1] However, the role of arginase extends beyond ureagenesis, with two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), exhibiting distinct tissue distributions and subcellular localizations that influence a variety of physiological and pathological processes.[1]
Upregulated arginase activity is implicated in several diseases, including cancer, cardiovascular diseases, and inflammatory conditions like asthma.[3] By depleting the local concentration of L-arginine, arginase competes with nitric oxide synthase (NOS) for their common substrate.[1] This competition can lead to reduced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune responses, and neurotransmission.[1] The downstream products of the arginase pathway, ornithine and urea, are precursors for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production, respectively.[1] Consequently, inhibiting arginase has emerged as a promising therapeutic strategy to modulate these pathways.
2-Aminoimidazole-based compounds have been developed as potent and selective arginase inhibitors.[2][3] These molecules often act as mimics of the guanidinium (B1211019) group of L-arginine.[3] The incorporation of the guanidinium functionality within an imidazole (B134444) ring structure can lower the pKa, potentially enhancing metal coordination within the enzyme's active site and improving bioavailability.[3] This document provides detailed application notes and protocols for the use of 2-aminoimidazole derivatives in arginase inhibitor screening assays. It is important to note that 2-Aminoimidazole sulfate (B86663) is often a starting material or a basic scaffold for the synthesis of more complex and potent 2-aminoimidazole-based inhibitors rather than being used as a screening tool itself.[4]
Data Presentation: Inhibitory Potency of 2-Aminoimidazole Derivatives
The inhibitory activities of several 2-aminoimidazole derivatives against human arginase I are summarized in the table below. This data is crucial for structure-activity relationship (SAR) studies and for selecting appropriate positive controls in screening assays.
| Compound ID | Chemical Name | Inhibition Constant (Kᵢ) | Dissociation Constant (KᏧ) | Notes |
| 2-Aminoimidazole | 2-Aminoimidazole | 3.6 mM[2] | - | The foundational scaffold, exhibiting weak noncompetitive inhibition.[2] |
| 2AH | L-2-aminohistidine | 0.3 mM[2] | - | A simple derivative with a ~10-fold increase in affinity compared to 2-aminoimidazole.[2] |
| A1P (10) | 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid | 4 µM[3] | 2 µM[2][3][5] | A potent inhibitor shown to be effective in a murine model of asthma.[2][3][5] |
| A4P | 2-amino-5-(2-aminoimidazol-4-yl)-pentanoic acid | - | - | Isomer of A1P, synthesized for SAR studies. |
| AHH | 2-aminohomohistidine | 3 mM (racemic mixture)[2] | - | Competitive inhibitor with a longer side chain than 2AH.[2] |
Signaling Pathways and Experimental Workflows
L-Arginine Metabolic Pathways
The balance between the arginase and nitric oxide synthase (NOS) pathways is critical for cellular homeostasis. The following diagram illustrates the competition for L-arginine and the downstream functional consequences.
Caption: L-Arginine Metabolic Pathways.
Experimental Workflow for Screening Arginase Inhibitors
A typical workflow for identifying and characterizing novel arginase inhibitors involves a multi-step process, from initial high-throughput screening to downstream validation assays.
Caption: Arginase Inhibitor Screening Workflow.
Experimental Protocols
Colorimetric Arginase Activity Assay (Non-Commercial Kit Protocol)
This protocol is adapted from established methods and is suitable for determining arginase activity in purified enzyme preparations or cell lysates. The assay is based on the colorimetric determination of urea produced.
Materials and Reagents:
-
L-Arginine solution (0.5 M, pH 9.7)
-
Maleate buffer (0.5 M, pH 7.5)
-
MnCl₂ solution (10 mM)
-
Urea standards (0-10 µg/mL)
-
Reagent A: α-isonitrosopropiophenone (9% in absolute ethanol)
-
Reagent B: A mixture of 1 volume of H₂SO₄ and 3 volumes of H₃PO₄
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Activate the arginase enzyme by incubating the enzyme solution with 10 mM MnCl₂ in 0.1 M Tris-HCl buffer (pH 7.4) for 10 minutes at 55°C.
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a lysis buffer containing a protease inhibitor cocktail. Centrifuge to remove cellular debris and collect the supernatant.
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of activated enzyme solution or lysate to each well.
-
Add 25 µL of 0.5 M L-arginine solution (pH 9.7) to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 200 µL of the acid mixture (H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio).
-
-
Color Development:
-
Add 25 µL of 9% α-isonitrosopropiophenone to each well.
-
Incubate the plate at 100°C for 45 minutes.
-
Cool the plate in the dark at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the urea concentration in the samples by comparing the absorbance values to a urea standard curve.
High-Throughput Screening (HTS) Protocol for Arginase Inhibitors
This protocol provides a framework for screening a compound library for potential arginase inhibitors using a colorimetric assay in a 384-well format.
Materials and Reagents:
-
Purified recombinant human arginase 1
-
L-Arginine
-
MnCl₂
-
Tris-HCl buffer (pH 7.5)
-
Urea colorimetric detection reagents (as described in the previous protocol or from a commercial kit)
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., A1P)
-
384-well microplates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 100 nL of each compound from the library into the wells of a 384-well plate.
-
Dispense 100 nL of DMSO into the control wells (negative and positive controls).
-
Dispense 100 nL of the positive control inhibitor into the designated positive control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare an enzyme solution of arginase 1 in Tris-HCl buffer containing MnCl₂. Dispense 10 µL of the enzyme solution into each well, except for the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare a substrate solution of L-arginine in buffer. Dispense 10 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation and Reaction Termination:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the acid mixture as described in the colorimetric assay protocol.
-
-
Signal Detection:
-
Add the colorimetric reagent and incubate as required for color development.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the negative (DMSO) and positive controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Secondary Assay: Determination of IC₅₀ Values
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series) in DMSO.
-
Perform the arginase activity assay as described previously, with each concentration of the inhibitor in triplicate.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
These protocols provide a comprehensive framework for researchers to screen for and characterize novel arginase inhibitors, with a focus on the promising class of 2-aminoimidazole derivatives. The provided data and workflows will aid in the design and execution of these experiments, ultimately contributing to the development of new therapeutics for a range of diseases.
References
- 1. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Aminoimidazole Derivatives: A Detailed Protocol for Researchers
For Immediate Release
[City, State] – [Date] – The 2-aminoimidazole (2-AI) scaffold is a critical pharmacophore in modern drug discovery, found in numerous marine natural products with a wide range of biological activities, including antimicrobial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoimidazole derivatives, tailored for researchers, scientists, and drug development professionals. The methodologies presented focus on efficiency, sustainability, and adaptability for the generation of diverse compound libraries.
Application Notes
The synthesis of 2-aminoimidazole derivatives is of significant interest due to their therapeutic potential.[4][5] These compounds often act by mimicking or interfering with biological signaling pathways.[2][6] For instance, some 2-AI derivatives have been shown to inhibit bacterial biofilm formation and modulate inflammatory responses by targeting pathways such as the TAK1-mediated signaling cascade.[6] The protocols detailed below offer robust methods for accessing this important class of heterocyclic compounds.
Experimental Protocols
Three distinct methods for the synthesis of 2-aminoimidazole derivatives are presented: a green synthesis approach using a deep eutectic solvent, a palladium-catalyzed carboamination reaction, and a solid-phase synthesis for library generation.
Protocol 1: Greener Synthesis of N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine in a Deep Eutectic Solvent
This protocol describes an environmentally friendly, one-pot synthesis of a tri-substituted 2-aminoimidazole using a choline (B1196258) chloride-urea deep eutectic solvent (DES).[1][7] This method offers advantages such as reduced reaction times, milder conditions, and simplified work-up procedures compared to traditional methods using volatile organic solvents.[2][7]
Materials:
-
Choline chloride
-
N-phenylguanidine
-
α-chloro-4'-methylacetophenone
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Filtration apparatus
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
In a round-bottom flask, combine choline chloride (1 mol equiv) and urea (2 mol equiv).
-
Heat the mixture to 80 °C while stirring until a clear, homogeneous liquid forms.[1]
-
-
Reaction Setup:
-
To the pre-formed DES, add N-phenylguanidine (1 mmol) and α-chloro-4'-methylacetophenone (1 mmol).[1]
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the flask and stir for 15 minutes to precipitate the solid product.[1]
-
Collect the solid by filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine.[1]
-
Protocol 2: Palladium-Catalyzed Alkyne Carboamination for Substituted 2-Aminoimidazoles
This protocol outlines the synthesis of a substituted 2-aminoimidazole via a palladium-catalyzed carboamination of an N-propargyl guanidine (B92328) with an aryl triflate.[8][9] This method allows for the rapid construction of 2-aminoimidazoles with diverse aryl groups.[8]
Materials:
-
N-Propargyl-N',N''-ditosylguanidine
-
Aryl triflate (e.g., 4-methoxyphenyl (B3050149) triflate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Potassium phosphate (B84403) (K3PO4)
-
Anhydrous 1,4-Dioxane (B91453)
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a Schlenk tube under an inert atmosphere, combine N-propargyl-N',N''-ditosylguanidine (1 equiv), the aryl triflate (1.2 equiv), Pd2(dba)3 (2 mol %), Xantphos (4 mol %), and K3PO4 (2 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-aminoimidazole product.[1]
-
Protocol 3: Solid-Phase Synthesis of 2-Aminoimidazolones
This protocol details a solid-phase approach for the synthesis of 2-aminoimidazolone derivatives, which is particularly useful for generating libraries of compounds for high-throughput screening.[6]
Materials:
-
Merrifield resin
-
Dimethylformamide (DMF)
-
Desired thiourea (B124793)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Boc-protected amino acid
-
Polymer-bound tris(2-aminoethyl)amine (B1216632)
Equipment:
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Immobilization of Thiourea on Merrifield Resin:
-
Swell Merrifield resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and add a solution of the desired thiourea (5 equiv) and DIEA (5 equiv) in DMF.
-
Shake the mixture at 50°C for 16 hours.
-
Filter the resin and wash sequentially with DMF, DCM, and MeOH.[6]
-
-
Coupling of Boc-Protected Amino Acid:
-
Swell the thiourea-functionalized resin in a 1:1 mixture of THF/DMF for 30 minutes.
-
-
Boc Deprotection.
-
Intramolecular Cyclization and Cleavage:
-
Suspend the deprotected resin in THF.
-
Add polymer-bound tris(2-aminoethyl)amine (2 equiv) and shake at room temperature for 30 minutes.
-
Filter the resin and wash with THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 2-aminoimidazolone product.
-
Purify the product by flash chromatography or preparative HPLC as needed.[6]
-
Data Presentation
| Synthesis Method | Key Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Greener Synthesis in DES | α-chloroketone, Guanidine derivative | Choline Chloride:Urea | 80 | 4-6 | High | [1][7] |
| Pd-Catalyzed Carboamination | N-propargyl guanidine, Aryl triflate | 1,4-Dioxane | 100 | 12-24 | Good | [1][8] |
| Solid-Phase Synthesis | Merrifield resin, Thiourea, Amino acid | DMF, THF | 25-50 | 16-30 | Variable | [6] |
Visualizations
Caption: Comparative workflow of three distinct synthetic protocols for 2-aminoimidazole derivatives.
Caption: Mechanism of action of 2-aminoimidazole derivatives in inhibiting the TAK1 signaling pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Aminoimidazole Sulfate as a Versatile Building Block for Chlorohydrin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoimidazole sulfate (B86663) is a valuable and versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds with diverse biological activities. Its unique structural features, including the nucleophilic amino group and the imidazole (B134444) core, make it an attractive precursor for the synthesis of various pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of 2-aminoimidazole sulfate in the synthesis of chlorohydrins, which are key intermediates in the preparation of beta-amino alcohols and other medicinally relevant scaffolds. The synthesis primarily involves the nucleophilic ring-opening of epoxides, such as epichlorohydrin (B41342), by the 2-aminoimidazole moiety.
Principle of the Reaction
The synthesis of chlorohydrins using this compound proceeds via the nucleophilic attack of the amino group of 2-aminoimidazole on the carbon atom of an epoxide ring. In the case of an unsymmetrical epoxide like epichlorohydrin, the reaction is regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to deprotonate the sulfate salt and generate the free 2-aminoimidazole nucleophile. The resulting product is a chlorohydrin derivative of 2-aminoimidazole, a valuable synthon for further chemical transformations.
Reaction Pathway
The proposed reaction mechanism for the synthesis of a chlorohydrin from 2-aminoimidazole and epichlorohydrin is depicted below. The reaction proceeds through an SN2 mechanism.
Caption: Proposed reaction pathway for chlorohydrin synthesis.
Experimental Protocols
The following protocols are generalized based on the reaction of imidazole derivatives with epoxides.[1] Optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Synthesis of 1-Chloro-3-(1H-imidazol-2-ylamino)propan-2-ol from this compound and Epichlorohydrin
Materials:
-
This compound
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Methanol (B129727) (MeOH) or other suitable polar aprotic solvent
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL/g of sulfate salt) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (2.2 eq).
-
Activation: Stir the suspension at room temperature for 30 minutes to generate the free 2-aminoimidazole base.
-
Addition of Epoxide: Add epichlorohydrin (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate/hexane) to afford the pure chlorohydrin product.
Data Presentation
The following table summarizes representative yields and reaction conditions for the synthesis of β-amino alcohols from imidazole derivatives and epichlorohydrin, which can serve as a reference for the synthesis of chlorohydrins using this compound.
| Entry | Imidazole Derivative | Epoxide | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | N¹-hydroxy-2,4,5-triphenylimidazole | Epichlorohydrin | Methanol | K₂CO₃ | 50 | 22 | 65 |
| 2 | N¹-hydroxy-2-(4-chlorophenyl)-4,5-diphenylimidazole | Epichlorohydrin | Methanol | K₂CO₃ | 50 | 24 | 60 |
| 3 | N¹-hydroxy-4,5-diphenyl-2-(p-tolyl)imidazole | Epichlorohydrin | Methanol | K₂CO₃ | 50 | 24 | 70 |
Data adapted from a study on the reaction of N-hydroxy-imidazoles with epichlorohydrin.[1] The yields represent the formation of the corresponding β-amino alcohol, which is structurally related to the target chlorohydrin.
Experimental Workflow
The overall workflow for the synthesis and purification of chlorohydrins from this compound is illustrated below.
Caption: General workflow for chlorohydrin synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient base, inactive reagents, or low temperature. | Ensure the base is anhydrous and used in sufficient quantity. Check the purity of starting materials. Gradually increase the reaction temperature. |
| Formation of multiple products | Side reactions such as polymerization of the epoxide or reaction at both nitrogens of the imidazole. | Use a milder base or lower reaction temperature. Control the stoichiometry of the reactants carefully. |
| Difficulty in purification | The product may be highly polar. | Use a more polar eluent system for column chromatography. Consider derivatization to a less polar compound for purification, followed by deprotection. |
Conclusion
This compound serves as a readily available and efficient building block for the synthesis of chlorohydrins through the ring-opening of epoxides. The resulting chlorohydrin derivatives are valuable intermediates for the synthesis of a wide range of biologically active molecules, including beta-amino alcohols, which are prevalent in many pharmaceutical agents. The provided protocols and application notes offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to utilize this versatile scaffold in their synthetic endeavors.
References
Application Notes and Protocols for In Vitro Biofilm Inhibition Assays Using 2-Aminoimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS), which acts as a protective barrier.[1] 2-Aminoimidazole (2-AI) compounds have emerged as a promising class of small molecules that can inhibit and disperse biofilms, often by interfering with bacterial signaling pathways rather than direct bactericidal activity.[2][3] This document provides detailed protocols for assessing the in vitro efficacy of 2-AI compounds against bacterial biofilms, along with an overview of their mechanism of action and representative data.
Mechanism of Action of 2-Aminoimidazole Compounds
2-AI compounds primarily function by modulating bacterial signaling pathways that control biofilm formation.[4] They are known to disrupt two-component regulatory systems, which bacteria use to sense and respond to environmental stimuli.[2] By interfering with these systems, 2-AIs can prevent bacteria from transitioning from a planktonic (free-swimming) state to a sessile, biofilm-forming state.[2]
In several bacterial pathogens, 2-AI derivatives have been shown to down-regulate the expression of genes crucial for the production of the EPS matrix.[4] For example, in Salmonella typhimurium, 5-phenyl-2-aminoimidazole has been observed to decrease the expression of CsgD, and consequently the adrA and csgB genes, which are essential for EPS formation.[1] In Acinetobacter baumannii, a 2-AI compound was found to interact with the response regulator BfmR, a key controller of biofilm formation.[5][6] This non-biocidal mechanism of action makes 2-AIs attractive candidates for development as anti-biofilm agents, potentially in combination with traditional antibiotics to enhance their efficacy.[3][7][8]
Quantitative Data on Biofilm Inhibition by 2-AI Compounds
The following tables summarize representative quantitative data on the biofilm-inhibiting and dispersing capabilities of various 2-AI compounds against different bacterial species.
Table 1: Inhibition of Biofilm Formation
| Bacterial Strain | 2-AI Compound | Concentration | Percent Inhibition | Reference |
| Staphylococcus aureus | H10 | 50 µM | Significant Inhibition | [5] |
| Staphylococcus aureus | H10 | 75 µM | ~95% | [5] |
| Pseudomonas aeruginosa | H10 | 100 µM | Maximal Inhibition | [5] |
| Coagulase-negative staphylococci (CNS) | Unspecified 2-AI | 6.25 µM | Significant (P<0.01) | [9] |
| Coagulase-negative staphylococci (CNS) | Unspecified 2-AI | 12.5 µM | Significant (P<0.01) | [9] |
| Coagulase-negative staphylococci (CNS) | Unspecified 2-AI | 25 µM | Significant (P<0.01) | [9] |
| Escherichia coli | Unspecified 2-AI/triazole | 13 µM (IC₅₀) | 50% | [10] |
| Biofilm on RO/NF membranes | Unspecified 2-AI | Not specified | up to 96% | [2] |
| Biofilm on RO/NF membranes | Unspecified 2-AI | Not specified | 95-98% (p<0.001) | [2] |
Table 2: Dispersal of Pre-formed Biofilms
| Bacterial Strain | 2-AI Compound | Concentration | Percent Dispersal | Reference |
| Staphylococcus aureus | 2-AI/triazole conjugate | Not specified | 3-orders-of-magnitude increase | [3] |
Experimental Protocols
Protocol 1: In Vitro Biofilm Inhibition Assay
This protocol outlines a standard method to assess the ability of a soluble 2-AI compound to prevent biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa, E. coli)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile 96-well flat-bottom microtiter plates[11]
-
2-AI compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution[4]
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Treatment with 2-AI Compound:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.[12]
-
Add various concentrations of the 2-AI compound to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
-
Biofilm Formation:
-
Incubate the plate under static conditions at 37°C for 24-48 hours.[4]
-
-
Quantification of Biofilm:
-
Carefully remove the planktonic bacteria by decanting or gentle aspiration.[4]
-
Wash the wells gently with PBS to remove non-adherent bacteria.[4]
-
Air dry the plate.[4]
-
Stain the attached biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.[4][12]
-
Remove the crystal violet solution and wash the wells with deionized water to remove excess stain.[4]
-
Allow the plate to air dry completely.[11]
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.[4][11]
-
Measure the absorbance of the solubilized solution at a wavelength of 570-595 nm using a microplate reader.[4]
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[4]
-
Protocol 2: Biofilm Dispersal Assay
This protocol is used to evaluate the ability of a soluble 2-AI compound to disperse a pre-formed biofilm.[4]
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation:
-
Grow a biofilm in the wells of a 96-well plate as described in Protocol 1 (steps 1 and 3), without the addition of the 2-AI compound.[4]
-
-
Treatment with 2-AI Compound:
-
After the incubation period for biofilm formation, gently remove the planktonic bacteria and wash the wells with PBS.[4]
-
Add fresh medium containing various concentrations of the 2-AI compound to the wells. Include a control group with the solvent only.[4]
-
Incubate the plate for an additional 24 hours at 37°C.[4]
-
-
Quantification of Remaining Biofilm:
-
Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 1 (step 4).[4]
-
-
Data Analysis:
-
The percentage of biofilm dispersal is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[4]
-
Visualizations
Caption: Workflow for the in vitro biofilm inhibition assay.
Caption: Proposed mechanism of 2-AI antibiofilm activity.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 10. Modulating the development of E. coli biofilms with 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Aminoimidazole-Based Arginase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase is a critical enzyme in the urea (B33335) cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1] Beyond its role in nitrogen metabolism, arginase activity influences a variety of physiological and pathological processes by modulating the bioavailability of L-arginine. This amino acid is also the substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a key signaling molecule in vasodilation, immune response, and neurotransmission. Upregulated arginase activity has been implicated in several diseases, including cardiovascular conditions, asthma, and cancer, making it a compelling therapeutic target.[1]
2-Aminoimidazole-based compounds have emerged as a promising class of arginase inhibitors.[1] These molecules are designed to mimic the guanidinium (B1211019) group of L-arginine, allowing them to bind effectively to the enzyme's active site.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-aminoimidazole-based arginase inhibitors, intended for researchers, scientists, and professionals in the field of drug development.
Signaling Pathways Involving Arginase
The metabolic fate of L-arginine is largely determined by the competing activities of arginase and nitric oxide synthase (NOS). The balance between these two enzymes is crucial for cellular function. Increased arginase activity can deplete the L-arginine pool available for NOS, leading to reduced NO production and contributing to endothelial dysfunction and other pathologies. The products of the arginase pathway, L-ornithine and urea, are precursors for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production, respectively.
References
Green Synthesis of 2-Aminoimidazoles Using Deep Eutectic Solvents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of 2-aminoimidazoles, a crucial scaffold in medicinal chemistry. By leveraging Deep Eutectic Solvents (DESs), these methods offer a sustainable alternative to traditional synthetic routes that often rely on volatile and hazardous organic solvents. The protocols outlined herein demonstrate reduced reaction times, high yields, and simplified product isolation procedures.
Introduction
The 2-aminoimidazole (2-AI) moiety is a prominent feature in numerous marine natural products and serves as a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[1] Traditional synthesis methods for 2-AIs, however, frequently involve the use of toxic solvents and lengthy reaction times.[2][3][4]
Deep Eutectic Solvents (DESs) have emerged as a green alternative to conventional volatile organic compounds (VOCs).[2][5] DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than either of the individual components.[2] These solvents are often biodegradable, non-flammable, have negligible vapor pressure, and can be prepared from inexpensive, renewable resources like choline (B1196258) chloride (ChCl), urea (B33335), and glycerol (B35011).[2] This green approach not only minimizes environmental impact but also offers significant improvements in reaction efficiency.[6][7]
Advantages of Deep Eutectic Solvents in 2-Aminoimidazole Synthesis
-
Reduced Reaction Times: Synthesis of 2-aminoimidazoles in DESs can be accomplished in 4-6 hours, a significant reduction from the 10-12 hours typically required in conventional organic solvents.[2][3][4]
-
Milder Reaction Conditions: The reactions can be carried out under air, avoiding the need for an inert argon atmosphere.[2]
-
Simplified Work-up and Product Isolation: In certain DES systems, such as choline chloride-urea, the product can be isolated by simple filtration and crystallization.[2][4]
-
Recyclability of the Solvent: The DES can often be recovered and reused, further enhancing the sustainability of the process.[2][4]
-
High Yields: The one-pot, two-step synthesis in DESs consistently produces high yields of the desired 2-aminoimidazole derivatives.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2-aminoimidazole derivatives using different deep eutectic solvents.
Table 1: Synthesis of 2-Aminoimidazoles in Choline Chloride-Glycerol (ChCl:Gly) (1:2 molar ratio)
| Entry | α-Chloroketone | Guanidine (B92328) Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Chloro-1,2-diphenylethan-1-one | N-Phenylguanidine | N,1,5-Triphenyl-1H-imidazol-2-amine | 4-6 | 90 |
| 2 | 2-Chloro-1-phenylethan-1-one | N,N'-Diphenylguanidine | 1,5-Diphenyl-N-phenyl-1H-imidazol-2-amine | 4 | 85 |
| 3 | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | N-Phenylguanidine | 5-(4-Methoxyphenyl)-N,1-diphenyl-1H-imidazol-2-amine | 5 | 88 |
Reaction Conditions: 80 °C, under magnetic stirring.[2]
Table 2: Synthesis of 2-Aminoimidazoles in Choline Chloride-Urea (ChCl:Urea) (1:2 molar ratio)
| Entry | α-Chloroketone | Guanidine Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Chloro-1,2-diphenylethan-1-one | N-Phenylguanidine | N,1,5-Triphenyl-1H-imidazol-2-amine | 4 | 92 |
| 2 | 2-Chloro-1-phenylethan-1-one | N,N'-Diphenylguanidine | 1,5-Diphenyl-N-phenyl-1H-imidazol-2-amine | 4 | 87 |
| 3 | 2-Chloro-1-(4-bromophenyl)ethan-1-one | N-Phenylguanidine | 5-(4-Bromophenyl)-N,1-diphenyl-1H-imidazol-2-amine | 5 | 95 |
Reaction Conditions: 80 °C, under magnetic stirring.[2]
Experimental Protocols
Protocol 1: Preparation of Deep Eutectic Solvents
1.1: Choline Chloride-Glycerol (ChCl:Gly) (1:2 molar ratio)
-
Combine choline chloride (1 part by mole) and glycerol (2 parts by mole) in a round-bottom flask.
-
Heat the mixture at 70-80 °C while stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed.[2]
-
The DES is now ready for use.
1.2: Choline Chloride-Urea (ChCl:Urea) (1:2 molar ratio)
-
Combine choline chloride (1 part by mole) and urea (2 parts by mole) in a round-bottom flask.[1]
-
Heat the mixture at 80 °C with stirring.[1]
-
Continue heating and stirring until a clear, homogeneous liquid is formed.[1]
-
The DES is now ready for use.
Protocol 2: General Procedure for the Synthesis of 2-Aminoimidazoles in ChCl:Gly
-
To 2 g of the pre-prepared ChCl:Gly (1:2) eutectic mixture in a round-bottom flask, add the appropriate α-chloroketone (1.0 mmol), guanidine derivative (1.3 mmol), and triethylamine (B128534) (1.0 mmol) under magnetic stirring.[2][7]
-
Heat the reaction mixture to 80 °C for a period of 4-6 hours.[2][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the α-chloroketone is consumed.[2]
-
Upon completion, cool the mixture to room temperature.
-
Add 5 mL of water to the reaction mixture, which will result in an aqueous suspension.[2][7]
-
Extract the product from the aqueous suspension with ethyl acetate (B1210297) (3 x 10 mL).[2][7]
-
Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[2][7]
-
The crude product can be further purified by flash column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for the Synthesis of 2-Aminoimidazoles in ChCl:Urea
-
To 2 g of the pre-prepared ChCl:Urea (1:2) eutectic mixture in a round-bottom flask, add the appropriate guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol) under magnetic stirring. For guanidinium (B1211019) carbonate salts, add potassium hydroxide (B78521) (1.3 mmol) and heat at 80 °C for 30 minutes to liberate the free base in situ before proceeding.[2]
-
Add the α-chloroketone (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
For triaryl-substituted 2-aminoimidazoles, the product often precipitates directly from the DES mixture upon cooling. The solid product can be isolated by simple filtration.[2]
-
The crude product can be further purified by crystallization.[2]
Visualizations
Reaction Workflow
Caption: Experimental workflow for the green synthesis of 2-aminoimidazoles.
Plausible Reaction Mechanism
Caption: Plausible mechanism for 2-aminoimidazole formation in DES.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Aminoimidazole Sulfate for Potentiating Antibiotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of antibiotic potentiators, compounds that can restore or enhance the efficacy of existing antibiotics. 2-Aminoimidazole (2-AI) derivatives, including 2-aminoimidazole sulfate, have emerged as a compelling class of molecules with the ability to potentiate the activity of conventional antibiotics against a broad spectrum of pathogenic bacteria, including multidrug-resistant (MDR) strains.[1][2][3]
These compounds primarily function by inhibiting and dispersing bacterial biofilms, which are structured communities of bacteria that exhibit high tolerance to antibiotics and the host immune system.[1][2][4] The mechanism of action for many 2-AI derivatives involves the disruption of bacterial signaling pathways, such as two-component systems (TCS), which regulate virulence, biofilm formation, and antibiotic resistance.[3][5][6][7] By interfering with these pathways, 2-AI compounds can render bacteria more susceptible to the effects of conventional antibiotics. This document provides an overview of the application of 2-aminoimidazole derivatives, quantitative data on their potentiating effects, and detailed protocols for key experiments.
Application Notes
Synergistic Activity and Spectrum
2-Aminoimidazole derivatives have demonstrated synergistic effects with a variety of antibiotic classes against both Gram-positive and Gram-negative bacteria. Notably, they can resensitize MDR bacteria to antibiotics to which they were previously resistant.[1][2][3]
-
Against Acinetobacter baumannii : Dimeric 2-AI compounds have been shown to significantly lower the minimum inhibitory concentration (MIC) of macrolides like clarithromycin (B1669154).[8] Aryl 2-AI adjuvants also sensitize A. baumannii to aminoglycosides such as tobramycin.[9] The proposed mechanism in this bacterium involves the alteration of the outer membrane permeability through disruption of lipooligosaccharide (LOS) biosynthesis or assembly.[8][9][10][11]
-
Against Staphylococcus aureus : A 2-aminoimidazole/triazole conjugate has been reported to exhibit a synergistic effect with antibiotics in dispersing pre-established S. aureus biofilms, including methicillin-resistant S. aureus (MRSA).[1][2]
-
Against Pseudomonas aeruginosa : 2-AI derivatives are effective in inhibiting and dispersing biofilms of this opportunistic pathogen.[1]
-
Against Klebsiella pneumoniae : A 2-aminobenzimidazole (B67599) (a related scaffold) adjuvant was found to lower the MIC of clarithromycin against this bacterium.[11]
Data Presentation: Potentiation of Antibiotic Activity
The following table summarizes the quantitative data on the potentiation of antibiotic activity by various 2-aminoimidazole derivatives.
| Bacterial Strain | Antibiotic | 2-AI Derivative | Concentration of 2-AI | Fold Reduction in MIC of Antibiotic | Reference |
| Acinetobacter baumannii 5075 | Clarithromycin | Dimeric 2-AI | 7.5 µM | 32 | [8] |
| Acinetobacter baumannii 5075 | Clarithromycin | Aryl 2-AI (compound 2) | 7.5 µM | 128 | [8] |
| Tobramycin-resistant A. baumannii AB5075 | Tobramycin | Aryl 2-AI (compound 1) | 30 µM | 64 | [9][12] |
| Tobramycin-susceptible A. baumannii AB19606 | Tobramycin | Aryl 2-AI (compound 7) | 30 µM | 8 | [12] |
| Methicillin-resistant S. aureus (MRSA) | Penicillin G | 2-AIT (compound 1) | 45 µM | Not specified, but MIC lowered to 0.25 µg/ml | [13] |
Mandatory Visualizations
Signaling Pathway: Interference with Two-Component Systems
Caption: Proposed mechanism of 2-AI derivatives interfering with bacterial two-component signaling systems.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for determining synergistic interactions using the checkerboard assay.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This method is used to evaluate the in vitro interaction between two antimicrobial agents.[14]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
2-Aminoimidazole (2-AI) compound stock solution
-
Antibiotic stock solution
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the 2-AI compound and the antibiotic in a suitable solvent (e.g., DMSO, water) at a concentration 100x the highest concentration to be tested.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard in sterile broth. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare serial dilutions of the antibiotic. For example, in column 1, have the highest concentration of the antibiotic, and perform 2-fold serial dilutions across to column 10.
-
Along the y-axis, prepare serial dilutions of the 2-AI compound. For instance, in row A, have the highest concentration of the 2-AI, and perform 2-fold serial dilutions down to row G.
-
Column 11 should contain serial dilutions of the antibiotic alone (to determine its MIC).
-
Row H should contain serial dilutions of the 2-AI compound alone (to determine its MIC).
-
Column 12, row H can serve as a growth control (broth and inoculum only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity to determine the MIC. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[15] FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FICI values: [16]
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additivity
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 2: Time-Kill Assay for Synergy Confirmation
This assay confirms synergistic interactions by measuring the rate of bacterial killing over time.[17][18]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
2-AI compound and antibiotic
-
Culture tubes or flasks
-
Shaking incubator
-
Agar (B569324) plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Preparation of Cultures:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing the test media.
-
-
Experimental Setup:
-
Prepare flasks with the following conditions (using concentrations determined from the checkerboard assay, e.g., at or below the MIC):
-
Growth control (no drug)
-
Antibiotic alone
-
2-AI compound alone
-
Antibiotic + 2-AI compound
-
-
-
Time-Course Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours to determine the number of viable colonies (CFU/mL).
-
-
Data Analysis:
Protocol 3: Biofilm Inhibition and Disruption Assay
This assay quantifies the ability of a compound to prevent biofilm formation or disperse pre-formed biofilms.[19][20]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
2-AI compound stock solution
-
Crystal violet solution (0.1%)
-
30% Acetic acid or 95% Ethanol (B145695) for solubilization
-
Plate reader
Procedure for Biofilm Inhibition:
-
Add serial dilutions of the 2-AI compound to the wells of a 96-well plate.
-
Add the bacterial inoculum (adjusted to a starting OD600 of ~0.01) to the wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Proceed to the quantification steps below.
Procedure for Biofilm Disruption:
-
Add the bacterial inoculum to the wells and incubate for 24-48 hours to allow for biofilm formation.
-
Gently remove the planktonic bacteria by washing the wells with sterile saline or PBS.
-
Add fresh media containing serial dilutions of the 2-AI compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Proceed to the quantification steps below.
Quantification (Crystal Violet Staining):
-
Discard the medium and gently wash the wells twice with sterile water or PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
The reduction in absorbance in treated wells compared to the untreated control indicates biofilm inhibition or disruption.
References
- 1. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. [frontiersin.org]
- 6. Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Checkerboard assay – REVIVE [revive.gardp.org]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. actascientific.com [actascientific.com]
- 17. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-Aminoimidazole (2-AI) Derivatives on Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed experimental framework for researchers to evaluate the efficacy of novel 2-AI derivatives against MDR bacteria. The protocols outlined below cover essential in vitro assays to characterize the antibacterial, antibiofilm, and synergistic properties of these compounds, as well as their potential cytotoxicity.
Data Presentation
Table 1: Antimicrobial and Antibiofilm Activity of 2-AI Derivatives
| Compound ID | Target MDR Strain | MIC (µg/mL) | MBEC (µg/mL) | Biofilm IC50 (µg/mL) |
| 2-AI Derivative 1 | Acinetobacter baumannii | 64 | 128 | 25 |
| 2-AI Derivative 2 | MRSA | >128 | >128 | 10 |
| 2-AI Derivative 3 | Pseudomonas aeruginosa | 128 | 256 | 50 |
| Control Antibiotic | Acinetobacter baumannii | 16 | 64 | >128 |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; IC50: Half-maximal Inhibitory Concentration.
Table 2: Synergistic Activity of 2-AI Derivatives with Conventional Antibiotics
| 2-AI Derivative | Antibiotic | MDR Strain | FIC Index | Interpretation |
| 2-AI Derivative 2 | Methicillin | MRSA | 0.375 | Synergy |
| 2-AI Derivative 1 | Meropenem | A. baumannii | 0.5 | Synergy |
| 2-AI Derivative 3 | Tobramycin | P. aeruginosa | 1.0 | Additive |
FIC Index: Fractional Inhibitory Concentration Index. ≤ 0.5 indicates synergy; > 0.5 to < 2 indicates an additive effect; ≥ 2 indicates antagonism.
Table 3: Cytotoxicity of 2-AI Derivatives on Mammalian Cells
| Compound ID | Cell Line | CC50 (µg/mL) | Selectivity Index (CC50/MIC) |
| 2-AI Derivative 1 | HepG2 | >200 | >3.1 |
| 2-AI Derivative 2 | HeLa | 150 | >1.17 |
| 2-AI Derivative 3 | HEK293 | >200 | >1.56 |
CC50: Half-maximal Cytotoxic Concentration.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a 2-AI derivative that inhibits the visible growth of a bacterial strain.
Materials:
-
MDR bacterial strains (e.g., Acinetobacter baumannii, Methicillin-resistant Staphylococcus aureus (MRSA))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2-AI derivatives stock solutions (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the MDR bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
-
Compound Dilution: Prepare a two-fold serial dilution of the 2-AI derivatives in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Biofilm Inhibition and Dispersal Assays
These protocols assess the ability of 2-AI derivatives to prevent biofilm formation and eradicate pre-formed biofilms.
Materials:
-
MDR bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose or other appropriate biofilm-promoting media
-
2-AI derivatives stock solutions
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Biofilm Inhibition Assay Procedure:
-
Inoculum and Compound Preparation: Prepare the bacterial inoculum and serial dilutions of the 2-AI derivatives in the appropriate biofilm-promoting medium in a 96-well plate as described for the MIC assay.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with water.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. The biofilm inhibition IC50 can be calculated from the dose-response curve.
Biofilm Dispersal Assay Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 2) without the addition of the 2-AI derivatives.
-
Compound Treatment: After the initial incubation period, remove the planktonic cells and add fresh medium containing serial dilutions of the 2-AI derivatives to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Wash, stain, and quantify the remaining biofilm as described in the inhibition assay (steps 3-7).
Synergy Testing (Checkerboard Assay)
This protocol evaluates the synergistic, additive, or antagonistic effects of 2-AI derivatives in combination with conventional antibiotics.
Materials:
-
MDR bacterial strains
-
CAMHB
-
2-AI derivatives and conventional antibiotics stock solutions
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup: In a 96-well plate, prepare a two-dimensional checkerboard dilution series. Serially dilute the 2-AI derivative horizontally and the conventional antibiotic vertically in CAMHB.
-
Inoculation: Add the prepared bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
FIC Index Calculation: The FIC Index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index < 2
-
Antagonism: FIC Index ≥ 2
-
Cytotoxicity Assay
This protocol assesses the toxicity of the 2-AI derivatives against mammalian cell lines to determine their therapeutic window.
Materials:
-
Mammalian cell lines (e.g., HepG2, HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
2-AI derivatives stock solutions
-
Sterile 96-well cell culture plates
-
MTT or XTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the 2-AI derivatives. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations
Caption: Experimental workflow for testing 2-AI derivatives.
Caption: Proposed mechanism of 2-AI derivatives on bacterial TCS.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. [frontiersin.org]
- 4. Resisting antibiotic resistance with 2-AI | Drug Discovery News [drugdiscoverynews.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Aminoimidazole Sulfate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions involving 2-Aminoimidazole sulfate (B86663). Here, you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Aminoimidazole often used as its sulfate salt?
A1: The free base of 2-aminoimidazole can be unstable in the presence of air and is highly soluble in water. The sulfate salt, typically a hemisulfate, is more stable, making it easier to handle and store for extended periods. This salt form often improves the compound's stability in various experimental conditions.
Q2: What are the key starting materials for the synthesis of the 2-aminoimidazole core?
A2: Common synthetic routes to the 2-aminoimidazole core involve the condensation of α-haloketones or α-aminoketones with guanidine (B92328) or its derivatives. More recent, "green" methods utilize deep eutectic solvents (DESs) to facilitate this reaction, often leading to higher yields and shorter reaction times.
Q3: How can I improve the yield of my 2-aminoimidazole synthesis?
A3: Low yields can be attributed to several factors. Optimizing reaction conditions such as temperature, solvent, and catalyst is crucial. For instance, in palladium-catalyzed syntheses, the choice of ligand can significantly impact the outcome. Additionally, ensuring the purity of starting materials and monitoring the reaction progress closely using techniques like TLC or GC-MS can prevent the formation of degradation products and byproducts.
Q4: What are common issues encountered during the purification of 2-aminoimidazole derivatives?
A4: The polar and basic nature of 2-aminoimidazoles can make purification by silica (B1680970) gel chromatography challenging, often leading to streaking. Adding a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve peak shape. In some cases, particularly when using deep eutectic solvents, the product may precipitate upon the addition of water, allowing for simpler isolation by filtration and crystallization.
Q5: What are the general recommendations for storing 2-aminoimidazole sulfate?
A5: For long-term stability, this compound should be stored as a solid in a cool, dry place, protected from light. Stock solutions, typically prepared in a suitable solvent like DMSO, should be stored at low temperatures (-20°C or -80°C) to minimize degradation. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound and its derivatives.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal reaction temperature. | The optimal temperature is method-dependent. For syntheses in deep eutectic solvents, 80°C is often effective. For Pd-catalyzed couplings, temperatures around 100°C may be necessary. Experiment with a range of temperatures to find the optimal condition for your specific reaction. |
| Poor quality of starting materials. | Ensure the purity of your reactants. Impurities can lead to side reactions and lower the yield. | |
| Inefficient product isolation. | Significant product loss can occur during workup. Ensure the use of appropriate extraction solvents and perform multiple extractions. For chromatography, select an eluent system that provides good separation without causing product degradation on the column. | |
| Side Product Formation | Competing side reactions. | In Pd-catalyzed syntheses, hydroamination of an alkyne can be a competing reaction. The choice of ligand is critical to suppress this. Carefully control the stoichiometry of reactants to minimize side reactions. |
| Over-reaction or degradation. | Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed to prevent the formation of degradation products. | |
| Difficulty with Product Purification | High polarity of the compound causing streaking on silica gel. | Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the chromatography eluent. This can help to neutralize acidic sites on the silica and improve peak shape. |
| Product instability on silica gel. | Some 2-aminoimidazole derivatives can be unstable on silica gel. If you observe degradation, consider alternative purification methods such as crystallization or reverse-phase chromatography. | |
| Precipitation of Compound from Solution | Poor solubility in the chosen solvent system. | When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, precipitation can occur due to the change in solvent polarity. Try a stepwise dilution or consider the use of a co-solvent. Brief sonication after dilution can also help to redissolve fine precipitates. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminoimidazole Core in a Deep Eutectic Solvent
This protocol describes a greener synthesis approach for a 2-aminoimidazole derivative.
Materials:
-
α-chloroketone (1.0 mmol)
-
Guanidine derivative (1.3 mmol)
-
Triethylamine (1.0 mmol)
-
Choline (B1196258) chloride
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, mix choline chloride and urea (1:2 molar ratio) or choline chloride and glycerol (1:2 molar ratio). Heat the mixture at 80°C with stirring until a clear, homogeneous liquid forms.
-
Reaction Setup: To the pre-formed DES (2 g), add the α-chloroketone (1.0 mmol), guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).
-
Reaction: Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 5 mL of water to the flask and stir. The product may precipitate at this stage.
-
If a precipitate forms, collect the solid by filtration and wash with water. The crude product can be further purified by crystallization.
-
If no precipitate forms, extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: General Procedure for the Preparation of this compound
This protocol outlines the formation of the sulfate salt from the 2-aminoimidazole free base.
Materials:
-
2-Aminoimidazole free base (1.0 eq)
-
Anhydrous ethanol (B145695) or other suitable anhydrous solvent
-
Sulfuric acid (0.5 eq for hemisulfate)
-
Diethyl ether or other non-polar solvent for precipitation
Procedure:
-
Dissolution: Dissolve the 2-aminoimidazole free base in a minimal amount of anhydrous ethanol under an inert atmosphere.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of sulfuric acid (0.5 equivalents for the hemisulfate salt) in anhydrous ethanol dropwise with stirring.
-
Precipitation: The this compound salt will precipitate out of the solution. If precipitation is slow, it can be induced by the addition of a non-polar solvent like diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol and then with diethyl ether.
-
Drying: Dry the resulting solid under vacuum to obtain the pure this compound salt.
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the optimization of this compound reactions.
Caption: A generalized workflow for the synthesis of the 2-aminoimidazole core using a deep eutectic solvent.
Caption: A decision tree for troubleshooting low yields in 2-aminoimidazole synthesis.
Technical Support Center: Improving Solubility of 2-Aminoimidazole Sulfate for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 2-Aminoimidazole sulfate (B86663) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminoimidazole sulfate and why is its solubility important for in vitro assays?
This compound is the sulfate salt of 2-aminoimidazole, a small heterocyclic molecule. The sulfate salt form is often used as it is more stable than the free base, which can be unstable in the presence of air. For in vitro assays, achieving adequate solubility is crucial to ensure that the compound is in a dissolved state to interact with its biological target, leading to accurate and reproducible experimental results. Poor solubility can lead to compound precipitation, which can cause false-negative or inconsistent results.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
This is a common issue when a concentrated stock solution, often in an organic solvent like DMSO, is diluted into an aqueous medium. Here are several troubleshooting steps:
-
Optimize the Dilution Process: Instead of a single-step dilution, try a serial dilution. First, create an intermediate dilution in a solvent that is miscible with both your stock solvent and the aqueous buffer.
-
Increase Final Co-solvent Concentration: Many cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%. Check the tolerance of your specific experimental system and consider if a slightly higher final DMSO concentration could maintain solubility.
-
Sonication: After dilution, brief sonication of the final solution may help to redissolve fine precipitates.
-
Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution. However, monitor the solution as it cools to ensure the compound does not precipitate out.
Q3: Can pH adjustment improve the solubility of this compound?
Yes, the solubility of imidazole-containing compounds can be pH-dependent. The stability of 2-aminoimidazole and its derivatives can be significantly influenced by pH. For instance, some related imidazole (B134444) compounds show greater stability in acidic solutions. It is advisable to test the solubility of this compound in a range of physiologically relevant pH buffers (e.g., pH 5.0, 6.5, 7.4) to determine the optimal pH for your experiment. However, be mindful that extreme pH values could lead to compound degradation.
Q4: Are there any alternative solvents or solubilizing agents I can use?
If DMSO is not suitable or sufficient, consider the following:
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used.
-
Surfactants: Non-ionic surfactants can aid in solubilization.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Rapid change in solvent polarity. | Perform a stepwise dilution. Briefly sonicate the final solution. Consider gentle warming. |
| Low solubility in standard buffers | pH of the buffer is not optimal for the compound. | Test solubility across a range of physiologically relevant pH values. |
| Cell toxicity observed at effective concentration | High concentration of the organic co-solvent (e.g., DMSO). | Titrate the co-solvent to the lowest effective concentration, ensuring it is within the tolerance level of the cell line (typically ≤0.5% for DMSO). |
| Inconsistent assay results | Compound may be degrading in solution. | Prepare fresh solutions for each experiment. The stability of related imidazole compounds can be pH-dependent, with some being more stable in acidic conditions. |
Quantitative Solubility Data
Obtaining precise quantitative solubility data for this compound in common laboratory solvents is challenging from publicly available sources. However, the following table summarizes the available qualitative and semi-quantitative information.
| Solvent/System | Solubility | Notes |
| Water | Soluble | The exact concentration is not specified in the available literature.[1] |
| DMSO | Sparingly soluble | Salts of organic compounds may have limited solubility in DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This formulation was used for the free base, 2-aminoimidazole, and provides a good starting point for the sulfate salt. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Another successful formulation for the free base, utilizing a cyclodextrin (B1172386) to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in a Co-Solvent System
This protocol is adapted from a method used for 2-aminoimidazole and can be a starting point for the sulfate salt.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound to prepare a 25 mg/mL stock solution in DMSO.
-
To prepare a 1 mL working solution of a desired lower concentration (e.g., for a final concentration of ≥ 2.5 mg/mL), start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix by gentle inversion.
-
Visually inspect for any precipitation. If necessary, briefly sonicate the solution.
-
This stock can then be further diluted in your assay medium. Remember to include a vehicle control in your experiments with the same final concentration of the co-solvent mixture.
Protocol 2: Preparation of a Stock Solution using a Cyclodextrin
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing.
-
This will give a final solution with 10% DMSO and a high concentration of cyclodextrin to maintain the solubility of the compound.
-
As with the co-solvent protocol, ensure a proper vehicle control is used in your experiments.
Signaling Pathways and Experimental Workflows
2-Aminoimidazole and its derivatives have been shown to modulate several biological pathways. A key mechanism of action, particularly in the context of antimicrobial research, is the interference with bacterial two-component signaling systems, which are crucial for processes like biofilm formation.
Caption: A logical workflow for troubleshooting the solubility of this compound.
Caption: Inhibition of bacterial two-component signaling by this compound.
References
Technical Support Center: Synthesis of Substituted 2-Aminoimidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 2-aminoimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted 2-aminoimidazoles?
A1: The most prevalent methods for synthesizing the 2-aminoimidazole core include the classical condensation of α-haloketones with guanidine (B92328) derivatives and modern palladium-catalyzed alkyne carboamination reactions.[1][2][3] The choice of route often depends on the desired substitution pattern and available starting materials.[3] Greener synthetic approaches utilizing deep eutectic solvents (DESs) have also been developed to improve reaction efficiency and reduce environmental impact.[2][4][5]
Q2: Why are protecting groups often necessary in 2-aminoimidazole synthesis?
A2: The 2-aminoimidazole scaffold possesses multiple nucleophilic centers: the exocyclic 2-amino group and two endocyclic nitrogen atoms. This can lead to a lack of selectivity in functionalization reactions. Protecting groups are employed to temporarily mask one or more of these reactive sites, preventing side reactions and allowing for controlled, regioselective modifications.[6] For instance, N-sulfonyl protecting groups are used in some syntheses as they can be reliably cleaved from the final product.[1]
Q3: What are the most common protecting groups for the 2-amino group, and how do I choose the right one?
A3: The most frequently used protecting groups for the 2-amino functionality are tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).[6] The selection depends on the overall synthetic strategy, particularly the stability of your substrate to the conditions required for subsequent steps and deprotection.[6]
-
Boc is suitable for substrates stable to base and hydrogenation but sensitive to acid.[6]
-
Fmoc is preferred when acid-sensitive functional groups are present, as it is cleaved under mild basic conditions.[6]
-
Cbz is used for molecules that can withstand catalytic hydrogenation and is orthogonal to both Boc and Fmoc groups.[6]
Q4: What are the best practices for purifying 2-aminoimidazole derivatives?
A4: The polar nature of 2-aminoimidazoles can make purification challenging.[6] Column chromatography using silica (B1680970) gel is a widely employed technique.[7] For highly polar compounds that streak on silica gel, adding a basic modifier like triethylamine (B128534) (~1%) or ammonia (B1221849) in methanol (B129727) to the eluent can improve peak shape.[8] In some cases, particularly with syntheses in deep eutectic solvents, the product may precipitate upon addition of water, allowing for isolation by simple filtration and crystallization.[4][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a common problem in 2-aminoimidazole synthesis. A systematic approach to identify the root cause is essential.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[8][9] Some reactions may require extended heating. |
| Poor Solubility of Starting Material | Use a co-solvent system such as THF/water or dioxane/water to improve solubility.[6] For Boc protection, using aqueous basic conditions (e.g., NaOH in water) can enhance the solubility of zwitterionic starting materials.[6] |
| Sub-optimal Reaction Temperature | The optimal temperature is highly method-dependent. For DES-based syntheses, 80°C is often effective, while Pd-catalyzed couplings may require temperatures around 100°C.[8] Experiment with a range of temperatures to find the best conditions for your specific substrates.[8] |
| Starting Material Impurity | Ensure the purity of starting materials like α-haloketones and N-propargyl guanidines, as impurities can lead to side reactions.[9] |
| Inefficient Product Isolation | Significant product loss can occur during workup and purification.[8] When performing liquid-liquid extractions, ensure the correct solvent polarity and perform multiple extractions to maximize recovery.[8] |
Issue 2: Significant Side Product Formation
The formation of byproducts can complicate purification and reduce the yield of the desired 2-aminoimidazole.
| Possible Cause | Suggested Solution |
| Competing Hydroamination | In Pd-catalyzed syntheses of 2-aminoimidazoles from N-propargyl guanidines, a common side reaction is the hydroamination of the alkyne.[1] The choice of ligand is critical; using a ligand such as RuPhos can suppress hydroamination in favor of the desired carboamination pathway.[1][9] |
| Over-protection | The use of excess protecting group reagent or prolonged reaction times can lead to the formation of multiple products. Use a stoichiometric amount of the protecting group reagent (typically 1.05-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS.[6] |
| Lack of Regioselectivity | In syntheses like the Debus-Radziszewski reaction with unsymmetrical 1,2-dicarbonyl compounds, a mixture of regioisomers can be formed. To improve regioselectivity, experiment with different catalysts (e.g., CuI, CuCl2·2H2O) and reaction conditions, such as microwave irradiation.[10] |
| Ring Alkylation during Deprotection | During the acid-catalyzed deprotection of Boc groups, the carbocation generated can alkylate nucleophilic residues. The addition of a scavenger such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) to the deprotection mixture can mitigate this side reaction.[6] |
Issue 3: Difficulty with Product Purification
The physicochemical properties of 2-aminoimidazoles can present purification challenges.
| Possible Cause | Suggested Solution |
| High Polarity Causing Streaking on Silica Gel | The inherent polarity of the 2-aminoimidazole nucleus can cause poor chromatographic separation.[8] Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the chromatography eluent to neutralize acidic sites on the silica and improve peak shape.[8] |
| Co-elution of Impurities | If impurities have similar polarity to the desired product, consider alternative purification techniques. Reverse-phase chromatography can be effective if the compound is soluble in compatible solvents like acetonitrile/water.[8] Crystallization is also a powerful purification method if a suitable solvent system can be found.[7] |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Substituents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| α-Chloroketone + Guanidine | 4,5-diphenyl | Choline (B1196258) Chloride:Urea (B33335) | 80 | 4-6 | 90-95 |
| α-Chloroketone + Guanidine | Various triaryl | Choline Chloride:Glycerol | 80 | 4-6 | 70-88 |
| Pd-Catalyzed Carboamination | N-tosyl, 4-aryl | Pd(OAc)₂/RuPhos, PhCF₃ | 100 | 3 | 75-85 |
| Pd-Catalyzed Carboamination | N-tosyl, 4-(electron-donating aryl) | Pd(OAc)₂/RuPhos, PhCF₃ | 100 | 3 | 80-88 |
| Pd-Catalyzed Carboamination | N-tosyl, 4-(electron-withdrawing aryl) | Pd(OAc)₂/RuPhos, PhCF₃ | 100 | 3 | 65-78 |
Data compiled from multiple sources.[1][2][4]
Table 2: Typical Yields for N-Protection of 2-Aminoimidazoles
| Protecting Group | Reagent | Base | Solvent | Typical Yield (%) |
| Boc | (Boc)₂O | Et₃N or NaOH | CH₂Cl₂ or THF/Water | 85-95 |
| Cbz | Cbz-Cl | Na₂CO₃ | THF/Water | 80-92 |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/Water | 90-98 |
Data compiled from multiple sources.[6]
Experimental Protocols
Protocol 1: Classical Synthesis via Condensation in a Deep Eutectic Solvent
This protocol is adapted from the synthesis of 4,5-diphenyl-1H-imidazol-2-amine in a Choline Chloride:Urea deep eutectic solvent.[2]
Materials:
-
2-Chloro-1,2-diphenylethan-1-one (α-chloroketone)
-
Guanidine carbonate
-
Potassium hydroxide (B78521) (KOH)
-
Triethylamine (Et₃N)
-
Choline chloride (ChCl)
-
Urea
-
Deionized water
Procedure:
-
Prepare the Deep Eutectic Solvent (DES): Mix choline chloride and urea in a 1:2 molar ratio. Gently heat the mixture to 80°C while stirring until a clear, homogeneous liquid forms.[2]
-
In situ Guanidine Base Generation: To 2 g of the prepared ChCl:Urea DES, add guanidine carbonate (1.3 mmol) and KOH (1.3 mmol). Stir at 80°C for 30 minutes to liberate the free guanidine base.[9]
-
Reaction: To the mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol). Continue stirring at 80°C for 4 hours. Monitor the reaction progress by GC-MS until the α-chloroketone is consumed.[2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add 5 mL of deionized water, which will cause the 2-aminoimidazole product to precipitate. Collect the solid product by filtration, wash with water, and dry. The product can be further purified by crystallization.[2]
Protocol 2: Palladium-Catalyzed Alkyne Carboamination
This protocol is a general procedure adapted from the synthesis of N-tosyl-2-aminoimidazoles.[1][2]
Materials:
-
N-propargyl-N'-tosylguanidine derivative
-
Aryl triflate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous trifluorotoluene (PhCF₃)
Procedure:
-
Reaction Setup: In an oven-dried vial inside a glovebox, add Pd(OAc)₂ (4 mol %), RuPhos (8 mol %), and LiOtBu (2.4 eq).[3]
-
Addition of Reactants: Add the N-propargyl guanidine substrate (1.0 eq) and the aryl triflate (2.0 eq). Add anhydrous PhCF₃ to achieve a 0.1 M concentration relative to the N-propargyl guanidine.[2]
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100°C and stir for 3 hours.[2]
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-tosyl-2-aminoimidazole.[2]
Visualizations
Caption: A generalized workflow for the functionalization of 2-aminoimidazoles.
Caption: A decision tree for troubleshooting low yields in 2-aminoimidazole synthesis.
References
- 1. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability issues of 2-Aminoimidazole sulfate in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 2-Aminoimidazole sulfate (B86663) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Aminoimidazole sulfate?
A1: Proper storage is critical for maintaining the stability of this compound. For the solid form, it is recommended to store it in a freezer at -20°C under an inert atmosphere and protected from light.[1] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of your stock solutions.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue arising from the significant change in solvent polarity. Here are several troubleshooting steps you can take:[1]
-
Stepwise Dilution: Instead of a direct dilution, first create an intermediate dilution of the DMSO stock in a solvent miscible with both DMSO and water, such as ethanol. Then, add this intermediate dilution to your final aqueous buffer.[1]
-
Increase Final DMSO Concentration: Many cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%. Verify the tolerance of your specific experimental system and adjust your stock solution concentration to allow for a higher final percentage of DMSO.[1]
-
Use a Solubilizing Agent: Consider using a non-ionic surfactant or a cyclodextrin (B1172386) to enhance the aqueous solubility of the compound, depending on your experimental setup.[1]
-
Sonication: Brief sonication of the final diluted solution can sometimes help in redissolving fine precipitates.[1]
Q3: How stable is the 2-Aminoimidazole free base compared to the sulfate salt?
A3: The free base of 2-aminoimidazole is known to be unstable in the presence of air and is also highly soluble in water.[1] For this reason, it is often supplied as a more stable salt, such as the hemisulfate, to minimize degradation.[1] When working with the free base, it is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[1]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of 2-aminoimidazole and its derivatives is significantly influenced by pH. While a specific pH-rate profile for this compound is not extensively documented, studies on related imidazole (B134444) compounds provide valuable insights. For example, 2-hydroxylaminoimidazole is relatively stable in acidic solutions with a half-life of 1-2 days but decomposes rapidly at neutral pH with a half-life of only 1-10 minutes.[1] This suggests that the protonation state of the imidazole ring is critical for its stability. Therefore, careful consideration and control of the pH of your experimental solutions are highly recommended.[1]
Troubleshooting Guide: Solution Instability
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Color change in solution (e.g., yellowing) | Oxidative degradation of the 2-aminoimidazole core.[1] | - Prepare fresh solutions before each use.- Degas solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Protect solutions from light by using amber vials or covering containers with foil.[1] |
| Loss of compound potency or activity over a short period | Chemical degradation in the chosen solvent. | - Verify the stability of your specific 2-aminoimidazole derivative in the experimental solvent at the working temperature.- Conduct a time-course experiment to monitor the compound's concentration using an analytical technique like HPLC.- If using aqueous buffers, ensure the pH is optimal for stability.[1] |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Characterize the degradation products using LC-MS to understand the degradation pathway.- Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradants.- Adjust storage and experimental conditions to minimize the formation of these impurities.[1] |
| Inconsistent experimental results | Instability of the compound in the assay medium. | - Assess the stability of the 2-aminoimidazole compound under the exact conditions of your assay (e.g., temperature, pH, presence of other reagents).- Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.- Include a positive control with a known stable compound to ensure the assay itself is performing consistently.[1] |
Quantitative Stability and Solubility Data
The stability and solubility of this compound are dependent on various factors. The following tables summarize available quantitative data.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| Water | 23 (at 25°C) |
| DMSO | >10[2] |
Table 2: Photostability of 2-Aminoimidazole in Aqueous Solution
Data from irradiation of a 0.1 mM solution in deionized water.
| Wavelength | Degradation Rate Constant (min⁻¹) | Half-life (hours) |
| 254 nm | 1.05 x 10⁻² | ~1.1 |
Note: This data highlights the susceptibility of 2-aminoimidazole to photodegradation. It is crucial to protect solutions from light.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream) to minimize exposure to air and moisture, weigh the required amount of this compound. For a 10 mM stock solution, this will be 1.3213 mg per 1 mL of DMSO (based on a molecular weight of 132.13 g/mol for the hemisulfate).[3]
-
Add the appropriate volume of anhydrous DMSO to the weighed compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
References
Technical Support Center: Overcoming Resistance to 2-Aminoimidazole-Based Antibiofilm Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Aminoimidazole (2-AI)-based antibiofilm agents.
Frequently Asked Questions (FAQs)
1. What are 2-Aminoimidazole (2-AI)-based antibiofilm agents and how do they work?
2-Aminoimidazole and its synthetic analogs are a class of small molecules that have demonstrated significant efficacy in inhibiting the formation of bacterial biofilms and dispersing pre-existing ones.[1][2][3] They are effective against a broad spectrum of clinically relevant pathogens, including multidrug-resistant strains.[1][4][5] Unlike traditional antibiotics that often lead to resistance, 2-AI compounds typically do not kill bacteria but rather interfere with the signaling pathways that regulate biofilm formation.[6] Some 2-AI derivatives have been shown to function by chelating zinc, an essential cofactor for enzymes involved in biofilm matrix production.[3] Additionally, certain 2-AI compounds can re-sensitize antibiotic-resistant bacteria to conventional antibiotics, making them promising candidates for adjuvant therapy.[2][5][6]
2. What are the common mechanisms of bacterial resistance to antibiofilm agents?
Biofilm-mediated resistance is a complex phenomenon. Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their planktonic (free-swimming) counterparts.[7] This heightened resistance is multifactorial and includes:
-
Limited Diffusion: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, slowing down or preventing the penetration of antimicrobial agents.
-
Altered Microenvironment: Chemical and physiological gradients within the biofilm (e.g., oxygen, pH, nutrients) can lead to slow-growing or dormant bacterial populations that are less susceptible to antibiotics which target actively dividing cells.[8]
-
Stress Response Genes: Bacteria in a biofilm can upregulate stress response genes, which help them to survive in hostile environments, including the presence of antimicrobial compounds.[8]
-
Efflux Pumps: Bacteria can actively pump out antimicrobial agents from the cell using efflux pumps.
-
Enzymatic Degradation: Bacteria may produce enzymes that can inactivate the antimicrobial agent.
3. How can I assess the toxicity of my 2-AI compounds?
Before clinical application, it is crucial to evaluate the potential toxicity of novel 2-AI compounds. A common in vitro method is the methylthiazolyldiphenyl-tetrazolium (MTT) assay, which measures cellular metabolic activity and can be used to assess cytotoxicity against cell lines like the HaCaT human keratinocyte cell line.[3] For in vivo toxicity assessment, model organisms such as Caenorhabditis elegans can be used in fecundity assays to observe the effects of the compounds on reproduction and overall health.[2][3] Studies on some of the most effective 2-AI compounds have shown a significant safety window, with toxicity only observed at concentrations well above their effective antibiofilm concentrations.[2]
4. Can 2-AI agents be used in combination with conventional antibiotics?
Yes, and this is a promising area of research. Several studies have shown that 2-AI compounds can act synergistically with conventional antibiotics.[5][6][9] By inhibiting biofilm formation or dispersing existing biofilms, 2-AI agents can expose the bacteria to the antibiotic, thereby restoring their susceptibility. This approach has been shown to be effective against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDRAB).[3][4][5][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no antibiofilm activity of the 2-AI compound. | 1. Compound Precipitation: The 2-AI compound may not be fully soluble in the assay medium. 2. Compound Degradation: The compound may be unstable under the experimental conditions (e.g., pH, temperature). 3. Incorrect Concentration Range: The tested concentrations may be too low to elicit an effect. 4. Bacterial Strain Variability: The specific bacterial strain may be inherently resistant or have a unique biofilm formation mechanism. | 1. Check the solubility of your compound in the assay medium. Consider using a co-solvent like DMSO, ensuring the final concentration does not affect bacterial growth.[2] 2. Assess the stability of your compound under the assay conditions. 3. Perform a dose-response experiment with a wider range of concentrations. 4. Verify the biofilm-forming capacity of your bacterial strain. |
| High variability in biofilm quantification assays (e.g., Crystal Violet staining). | 1. Inadequate Washing: Inconsistent removal of planktonic bacteria can lead to variable staining. 2. Uneven Biofilm Formation: Biofilms may not be forming uniformly across the wells of the microtiter plate. 3. Stain Solubilization Issues: The crystal violet stain may not be fully solubilized before reading the absorbance. | 1. Standardize the washing steps to gently but thoroughly remove non-adherent cells.[1] 2. Ensure a standardized bacterial inoculum and consistent incubation conditions. Consider using surfaces pre-coated to promote uniform biofilm attachment. 3. Ensure complete solubilization of the crystal violet stain, for example, with 95% ethanol (B145695) or 33% acetic acid, before measuring absorbance.[1] |
| 2-AI compound shows bactericidal activity instead of just antibiofilm activity. | 1. High Compound Concentration: At high concentrations, some antibiofilm agents can exhibit bactericidal or bacteriostatic effects. 2. Off-Target Effects: The compound may have unintended targets that affect bacterial viability. | 1. Determine the minimum inhibitory concentration (MIC) of your compound to distinguish between bactericidal and antibiofilm effects. The goal is for the antibiofilm concentration to be significantly lower than the MIC. 2. Investigate the mechanism of action to understand if the compound has multiple targets. |
| Difficulty in dispersing pre-formed biofilms. | 1. Mature Biofilm: Older, more established biofilms are often more resistant to dispersal agents. 2. Insufficient Treatment Time: The treatment duration may not be long enough for the agent to penetrate the biofilm matrix and act. 3. EPS Matrix Composition: The specific composition of the extracellular polymeric substance (EPS) can influence the effectiveness of dispersal agents. | 1. Test the dispersal activity on biofilms of different ages (e.g., 24h, 48h, 72h). 2. Optimize the treatment time, testing several time points. 3. Analyze the composition of the biofilm matrix to see if it contains components that may confer resistance to your 2-AI compound. |
Quantitative Data Summary
Table 1: Efficacy of Selected 2-Aminoimidazole Compounds Against Bacterial Biofilms
| Compound | Bacterial Strain | IC50 (µM) (Biofilm Inhibition) | EC50 (µM) (Biofilm Dispersal) | Reference |
| H10 | Staphylococcus aureus | 12 | 100 | [6] |
| H10 | Pseudomonas aeruginosa | 31 | 46 | [6] |
| Dihydrosventrin (DHS) | Pseudomonas aeruginosa PA14 | Not specified | Not specified | [2] |
| RA | Pseudomonas aeruginosa PA14 | Not specified | Not specified | [2] |
| SPAR | Pseudomonas aeruginosa PA14 | Not specified | Not specified | [2] |
Note: IC50 and EC50 values are representative and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol assesses the ability of a 2-AI compound to prevent biofilm formation.
-
Bacterial Culture Preparation: Grow a bacterial culture overnight in an appropriate growth medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).
-
Compound Preparation: Prepare a stock solution of the 2-AI compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay medium.
-
Assay Setup: In a multi-well plate, add the diluted bacterial suspension and the different concentrations of the 2-AI compound to each well. Include a solvent control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
Carefully remove the planktonic bacteria and gently wash the wells with phosphate-buffered saline (PBS).
-
Air dry the plate.
-
Stain the attached biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain with deionized water and allow the plate to air dry.
-
Solubilize the bound crystal violet stain with 95% ethanol or 33% acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.
-
-
Calculation: The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[1]
Protocol 2: Biofilm Dispersal Assay
This protocol evaluates the ability of a 2-AI compound to disperse a pre-formed biofilm.[1]
-
Biofilm Formation: Grow a biofilm in the wells of a multi-well plate as described in Protocol 1 (steps 1 and 4), but without the addition of the 2-AI compound.
-
Treatment with 2-AI Compound: After the incubation period for biofilm formation, gently remove the planktonic bacteria and wash the wells with PBS. Add fresh medium containing different concentrations of the 2-AI compound to the wells. Include a control group with the solvent only.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification of Remaining Biofilm: Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 1 (step 5).
-
Calculation: The percentage of biofilm dispersal is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[1]
Visualizations
Caption: Inhibition of a bacterial quorum sensing pathway by a 2-AI agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of biofilm resistance to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 2-Aminoimidazole Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-Aminoimidazole sulfate (B86663).
Troubleshooting Guide
This guide is designed to help you resolve common problems during the purification of 2-Aminoimidazole sulfate.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Perform a thorough solvent screen to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using an anti-solvent crystallization technique. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. | |
| The product is an oil or amorphous solid and does not crystallize. | Try seeding the solution with a small amount of pure product, if available. Alternatively, attempt to crystallize from a different solvent system or use a co-solvent mixture.[1] | |
| Product Streaking/Tailing on Silica (B1680970) Gel Chromatography | The highly polar nature of this compound interacts strongly with the acidic silica gel.[2][3] | Add a basic modifier, such as 0.5-2% triethylamine (B128534) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[3] |
| The sample was overloaded on the column. | Reduce the amount of crude material loaded onto the column. | |
| Product Decomposes on Silica Gel Column | Some 2-aminoimidazole derivatives, particularly acylimidazoles, can be hydrolytically unstable and decompose on silica gel.[4] | If decomposition is observed, consider alternative purification methods such as recrystallization or preparative HPLC with a suitable stationary phase.[4] |
| Difficulty Isolating the Product Due to High Polarity | The product is highly soluble in many common organic solvents, making precipitation or extraction challenging.[1] | For precipitation, consider using less polar solvents. If the product is water-soluble, lyophilization could be an option, but be cautious of potential hydrolysis.[1] |
| Presence of Impurities After a Single Purification Step | The initial purity of the crude product is low, or the chosen purification method is not effective at removing specific impurities. | A combination of purification techniques may be necessary. For example, an initial recrystallization to remove major impurities, followed by column chromatography for final polishing. |
| Color Change in Solution During Purification | This may indicate oxidative degradation of the 2-aminoimidazole core. | Prepare fresh solutions before use and consider degassing solvents to remove dissolved oxygen. Store solutions under an inert atmosphere (e.g., argon or nitrogen) and protect them from light.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Both recrystallization and column chromatography are effective methods. Recrystallization is often the most scalable and cost-effective method if a suitable solvent is found.[1] Column chromatography using silica gel is also widely used, but may require optimization of the mobile phase to account for the compound's high polarity.[6]
Q2: How do I select the right solvent for recrystallizing this compound?
A2: An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at cooler temperatures.[7] It's recommended to perform a solvent screen with small amounts of your crude product to identify the optimal solvent or solvent mixture.
Q3: My this compound is the free base, not the sulfate salt. How can I prepare the sulfate salt?
A3: You can prepare the sulfate salt by dissolving the 2-aminoimidazole free base in a suitable solvent and adding a stoichiometric amount of sulfuric acid. The resulting salt will likely precipitate and can be collected by filtration.
Q4: How can I convert this compound back to the free base?
A4: To prepare the free base from its sulfate salt, dissolve the 2-aminoimidazolium sulfate in water and add a solution of a base like sodium hydroxide (B78521) (NaOH). After removing the solvent under vacuum, the free base can be extracted from the inorganic salt residue with a solvent like ethanol.[4]
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for routine purity analysis.[8][9] For higher sensitivity and identification of impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization to increase the volatility of the compound.[8]
Data Presentation
Table 1: Comparative Analysis of Purity Assessment Techniques for 2-Aminoimidazole Compounds
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.13 - 0.41 µg/mL (for various imidazoles)[8] | fmol range | 0.01 ppm (for alkyl halides)[8] |
| Limit of Quantitation (LOQ) | 14.3 - 16.5 µg/mL | 2.61 ng/mL | 0.025 ppm (for alkyl halides)[8] |
| Precision (%RSD) | < 2% | Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19%[8] | < 15% |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within 15%[8] | - |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude this compound to an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
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Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will show the desired product with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common mobile phase for polar compounds is a mixture of a polar organic solvent (e.g., methanol (B129727) or ethanol) and a less polar one (e.g., dichloromethane (B109758) or ethyl acetate), often with a small percentage of a basic modifier like triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.[6]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds if necessary.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Enhancing Microwave-Assisted 2-Aminoimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of microwave-assisted 2-aminoimidazole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted synthesis of 2-aminoimidazoles, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal Reaction Temperature: Microwave absorption and heating efficiency vary with solvent and reactants.[1] | The optimal temperature is method-dependent. For syntheses involving deep eutectic solvents (DES), 80°C is often effective.[2][3] For palladium-catalyzed couplings, temperatures around 100°C may be necessary.[2] It is advisable to experiment with a range of temperatures to determine the ideal condition for your specific substrates. |
| Incorrect Solvent Choice: The polarity of the solvent significantly impacts microwave heating.[1][4] Nonpolar solvents are generally poor microwave absorbers.[5] | Polar solvents like ethanol, water, or DMF are often effective.[5][6] For a greener approach, deep eutectic solvents (DES) such as choline (B1196258) chloride:urea (B33335) can be utilized.[2][3][7] | |
| Inappropriate Microwave Power: Too high a power can lead to localized overheating and decomposition, while too low a power may result in an incomplete reaction. | Start with a moderate power setting (e.g., 150W) and adjust as needed.[6] The goal is to reach and maintain the target temperature without significant overshooting. | |
| Impure Starting Materials: Impurities in reactants can interfere with the reaction and lead to side products. | Ensure the purity of all starting materials before use. Recrystallization or chromatography of starting materials may be necessary. | |
| Formation of Side Products | Decomposition of Reactants or Products: Prolonged exposure to high temperatures can cause degradation. | Microwave synthesis is known for rapid reaction times.[8] Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid product degradation. Reaction times can be as short as a few minutes.[6][9] |
| Incorrect Reagent Stoichiometry: An excess or deficit of a particular reagent can lead to the formation of unwanted byproducts. | Carefully control the stoichiometry of your reactants as specified in the chosen protocol. For example, in the condensation of α-haloketones with guanidine (B92328), a slight excess of the guanidine derivative is often used.[2][3] | |
| Reaction Not Going to Completion | Insufficient Reaction Time or Temperature: The reaction may not have had enough energy or time to proceed fully. | Gradually increase the reaction temperature or time. Microwave irradiation can significantly reduce reaction times compared to conventional heating.[8][10][11] A reaction that takes hours conventionally may be completed in minutes.[6] |
| Poor Microwave Coupling: The reaction mixture may not be efficiently absorbing microwave energy. | If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a silicon carbide (SiC) passive heating element to improve energy absorption. | |
| Difficulty in Product Purification | Presence of Polar Impurities: Guanidinium salts and other polar starting materials can co-elute with the product during chromatography. | Before chromatographic purification, perform an aqueous workup. Dissolving the crude product in an organic solvent and washing with water or brine can remove highly polar, water-soluble impurities.[12] |
| Product Precipitation Issues: In some green chemistry protocols, the product is expected to precipitate upon addition of water.[2][3] | If precipitation is incomplete, try cooling the solution in an ice bath or adding a co-solvent to reduce the solubility of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for 2-aminoimidazole synthesis?
A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced reaction selectivity.[1][4][8][10][13] This is due to efficient and uniform heating of the reaction mixture.[4][8]
Q2: What are some "green" or environmentally friendly approaches to microwave-assisted 2-aminoimidazole synthesis?
A2: A prominent green chemistry approach involves the use of deep eutectic solvents (DESs), such as a mixture of choline chloride and urea or glycerol, as the reaction medium.[2][3][7] These solvents are often biodegradable, have low toxicity, and can be recycled.[3] Additionally, solvent-free reactions under microwave irradiation are another green alternative.[4][10][13]
Q3: How do I choose the right solvent for my microwave-assisted reaction?
A3: The choice of solvent is crucial for efficient microwave heating. Polar solvents with a high dielectric constant, such as ethanol, DMF, and water, are excellent microwave absorbers and are commonly used.[1][5][6] The selection should also be based on the solubility of the reactants and the reaction temperature required.
Q4: Can I use a domestic microwave oven for these syntheses?
A4: While some early experiments were conducted in domestic microwave ovens, it is strongly recommended to use a dedicated scientific microwave reactor.[1] These reactors are designed with safety features to handle flammable organic solvents and allow for precise control of temperature, pressure, and power, which is essential for reproducibility and safety.
Q5: How can I monitor the progress of a microwave-assisted reaction?
A5: Most modern microwave reactors are equipped with in-situ temperature and pressure monitoring. To follow the chemical transformation, it is necessary to stop the reaction at different time points, cool the reaction vessel, and take a small aliquot for analysis by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]
Experimental Protocols
Below are detailed methodologies for key experiments in the microwave-assisted synthesis of 2-aminoimidazoles.
Protocol 1: Synthesis via Hydrazinolysis of Imidazo[1,2-a]pyrimidines
This method provides a route to mono- and disubstituted 2-amino-1H-imidazoles.[6]
Materials:
-
Substituted imidazo[1,2-a]pyrimidine (B1208166)
-
Hydrazine (B178648) monohydrate solution (20% in ethanol)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial, place the 2-substituted imidazo[1,2-a]pyrimidine (5 mmol).
-
Add 20% hydrazine monohydrate solution in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a maximum power of 150 W, maintaining a ceiling temperature of 120°C.[6]
-
Reaction times typically range from 5 to 25 minutes, depending on the substrate.[6]
-
After cooling, the product can be purified by column chromatography on silica (B1680970) gel using a dichloromethane/methanol eluent.[6]
Protocol 2: One-Pot Synthesis from α-Haloketones and Guanidine
This is a common and efficient method for producing tri-substituted 2-aminoimidazoles.
Materials:
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α-haloketone (e.g., 2-bromoacetophenone)
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Guanidine derivative (e.g., N,N'-diphenylguanidine)
-
Triethylamine (B128534) (Et₃N)
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Solvent (e.g., acetonitrile (B52724) or a deep eutectic solvent like ChCl:Urea)[2][7]
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial, dissolve the α-haloketone (1.0 mmol) and the guanidine derivative (1.1 mmol) in the chosen solvent (3 mL).[7]
-
Add triethylamine (1.0 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130°C for acetonitrile) for a specified time (e.g., 15 minutes).[7]
-
After the reaction is complete and the vial has cooled, transfer the mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography.[7]
Quantitative Data Summary
The following tables summarize quantitative data for different microwave-assisted 2-aminoimidazole synthesis methods, allowing for easy comparison.
Table 1: Hydrazinolysis of 2-Substituted Imidazo[1,2-a]pyrimidines [6]
| Substituent (R¹) | Reaction Time (min) | Yield (%) |
| Phenyl | 5 | 91 |
| 4-Methylphenyl | 5 | 93 |
| 4-Methoxyphenyl | 10 | 90 |
| 4-Chlorophenyl | 10 | 88 |
| 4-Nitrophenyl | 25 | 64 |
Reaction Conditions: 20% hydrazine monohydrate in ethanol, 120°C, 150W max power.
Table 2: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
| Aldehyde | Diketone | Amine Source | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Benzil | Ammonium Acetate | 3-5 | 95 | [9] |
| 4-Chlorobenzaldehyde | Benzil | Ammonium Acetate | 3-5 | 92 | [9] |
| 4-Methoxybenzaldehyde | Benzil | Ammonium Acetate | 3-5 | 96 | [9] |
Reaction Conditions: Solvent-free, 110-120°C.
Visualizations
The following diagrams illustrate the experimental workflow and a general reaction pathway for the synthesis of 2-aminoimidazoles.
Caption: A generalized experimental workflow for microwave-assisted 2-aminoimidazole synthesis.
Caption: A simplified reaction pathway for the synthesis of 2-aminoimidazoles from α-haloketones and guanidines.
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.msu.ru [chem.msu.ru]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benthamscience.com [benthamscience.com]
Technical Support Center: Strategies to Improve the Biocompatibility of 2-Aminoimidazole (2-AI) Coatings
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the development and testing of 2-AI coatings.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results (e.g., MTT, XTT). | 1. Inconsistent Cell Seeding: Uneven cell distribution in wells is a primary source of variability. 2. 2-AI Compound Precipitation: The 2-AI compound may not be fully solubilized in the culture medium, leading to inconsistent concentrations. 3. Interference with Assay Reagents: Some 2-AI compounds might directly react with assay reagents (e.g., reducing the MTT reagent), leading to false results. | 1. Ensure a homogenous cell suspension before and during plating. Gently swirl the suspension frequently. Use calibrated pipettes and consider reverse pipetting for viscous solutions. 2. Check the solubility of your specific 2-AI derivative in the chosen solvent and culture medium. Consider using a low percentage of a biocompatible solvent like DMSO and ensure it is consistent across all wells, including controls. 3. Run a cell-free control with the 2-AI compound and the assay reagent to check for any direct chemical interactions. If interference is observed, consider using an alternative cytotoxicity assay (e.g., LDH release assay). |
| Coated surface shows unexpected cytotoxicity. | 1. Residual Solvents or Reagents: Incomplete removal of solvents or unreacted chemicals from the coating process can be toxic to cells. 2. High Loading Density of 2-AI: An excessively high concentration of the 2-AI compound on the surface may lead to cytotoxic effects. 3. Leaching of the 2-AI Compound: If the 2-AI is not covalently and stably attached, it may leach into the medium at toxic concentrations. | 1. Ensure a thorough washing and drying process after coating to remove any residual substances. Consider vacuum drying. 2. Optimize the coating protocol to achieve a lower, yet still effective, surface concentration of the 2-AI compound. 3. Verify the stability of the coating by incubating it in culture medium for a relevant period and then testing the medium for leached compounds and cytotoxicity. |
| Poor hemocompatibility observed (e.g., hemolysis, thrombosis). | 1. Surface Chemistry: The surface chemistry of the 2-AI coating may be interacting negatively with blood components. 2. Surface Roughness: A rough surface can sometimes promote platelet adhesion and activation. | 1. Consider surface modification strategies, such as co-immobilizing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create a more "stealth" surface that reduces protein adsorption and platelet adhesion. 2. Characterize the surface topography of your coating. If it is too rough, adjustments to the coating process may be necessary to create a smoother surface. |
| Inflammatory response to the coated material in vitro or in vivo. | 1. Material-Induced Inflammation: The 2-AI coating itself or the underlying substrate may be triggering an inflammatory response. 2. Endotoxin Contamination: Contamination with bacterial endotoxins can elicit a strong inflammatory reaction. | 1. Evaluate the inflammatory potential of the coated material using in vitro assays with immune cells (e.g., macrophages) and measuring cytokine production (e.g., TNF-α, IL-1β). 2. Ensure all materials and solutions used in the coating and testing process are sterile and endotoxin-free. Use pyrogen-free water and labware. |
Frequently Asked Questions (FAQs)
Q1: My 2-AI coating is effective against biofilms but shows some level of cytotoxicity. What can I do?
A1: This is a common challenge. The key is to find a therapeutic window where the anti-biofilm activity is high and cytotoxicity is low. Consider the following strategies:
-
Structural Modification of the 2-AI Compound: The cytotoxicity of 2-AI derivatives can be highly dependent on their chemical structure. For instance, studies have shown that 2N-substituted 5-aryl-2-aminoimidazoles can have a higher therapeutic index (a better balance between efficacy and toxicity) compared to N1-substituted ones.[1] You may need to synthesize and screen a library of related compounds to identify a lead candidate with improved biocompatibility.
-
Optimization of Coating Density: A lower surface concentration of the 2-AI compound may be sufficient for anti-biofilm activity while exhibiting lower cytotoxicity.
-
Co-immobilization with Biocompatible Molecules: As mentioned in the troubleshooting guide, incorporating molecules like PEG can help to shield the cells from direct contact with the 2-AI compound, potentially reducing cytotoxicity.
Q2: How do I choose the right cell line for my cytotoxicity assays?
A2: The choice of cell line should be relevant to the intended application of your 2-AI coated device.
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For orthopedic implants, human osteoblasts and bone marrow-derived mesenchymal stem cells are appropriate choices.[1]
-
For dermal applications, human keratinocyte cell lines like HaCaT are relevant.[2]
-
For general screening, established cell lines like HeLa or NIH3T3 can be used.[1]
It is often recommended to test on multiple cell lines to get a broader understanding of the cytotoxic potential.[3]
Q3: What are the key parameters to assess for hemocompatibility of 2-AI coatings?
A3: According to the ISO 10993-4 standard, the key categories for hemocompatibility testing include:
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Thrombosis: Assessing the potential for clot formation.
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Coagulation: Evaluating the effect on blood clotting time.
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Platelets: Measuring platelet activation and adhesion.
-
Hematology: Analyzing for damage to red and white blood cells (hemolysis).
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Immunology: Checking for complement activation, which is part of the innate immune response.[4][5][6]
Q4: Can 2-AI coatings be sterilized, and does sterilization affect their biocompatibility?
A4: This is a critical consideration for any medical device coating. Studies on specific 2-AI coatings for titanium implants have shown that they can be resilient to common sterilization procedures.[7][8] However, it is essential to validate the stability and biocompatibility of your specific 2-AI coating after subjecting it to the intended sterilization method (e.g., steam, ethylene (B1197577) oxide, gamma irradiation).
Quantitative Data Summary
The following table summarizes key quantitative data from studies on the biological activity of various 2-aminoimidazole derivatives. This data can help in selecting and optimizing 2-AI compounds for your specific application.
| 2-AI Compound | Assay Type | Cell Line / Organism | IC50 / EC50 (µM) | Therapeutic Index (TI) | Reference |
| H10 | Biofilm Inhibition (IC50) | S. aureus | 12 | Not Reported | [9] |
| Biofilm Inhibition (IC50) | P. aeruginosa | 31 | Not Reported | [9] | |
| Biofilm Dispersion (EC50) | S. aureus | 100 | Not Reported | [9] | |
| Biofilm Dispersion (EC50) | P. aeruginosa | 46 | Not Reported | [9] | |
| Dimeric 2-AIs | Cytotoxicity (IC50) | HepG2 cells | >200 µg/mL | >250 | [10] |
| Monosubstituted 5-aryl-2-aminoimidazoles | Cytostatic Activity | L1210, CEM, HeLa | Not Specified | 3 - 20 | [1] |
| 2N-substituted 5-aryl-2-aminoimidazoles | Cytostatic Activity | L1210, CEM, HeLa | Not Specified | up to 370 | [1] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the biocompatibility of 2-AI coatings.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard cytotoxicity testing procedures.[1][11]
Objective: To determine the effect of a 2-AI coating on cell viability.
Materials:
-
2-AI coated and uncoated (control) material samples, sterilized.
-
Relevant cell line (e.g., osteoblasts, keratinocytes).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 24-well or 96-well tissue culture plates.
Procedure:
-
Cell Seeding: Place the sterile coated and uncoated material samples into the wells of the culture plate. Seed the cells at a predetermined density (e.g., 1 x 10^4 cells/well) in complete culture medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Incubation: Incubate the cells with the material samples for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of the incubation period, remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the uncoated control.
Protocol 2: Hemolysis Assay (Direct Contact Method)
This protocol is based on the principles outlined in ISO 10993-4 and ASTM F756.[5][12]
Objective: To assess the potential of a 2-AI coating to damage red blood cells.
Materials:
-
2-AI coated and uncoated (control) material samples, sterilized.
-
Freshly collected, anticoagulated blood (e.g., rabbit or human).
-
PBS (pH 7.4).
-
Positive control (e.g., water for injection).
-
Negative control (e.g., saline).
-
Spectrophotometer.
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Incubation: Place the sterile material samples in test tubes. Add the diluted blood to the tubes containing the test samples, positive control, and negative control. Incubate at 37°C for a specified time with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control.
Protocol 3: In Vitro Inflammatory Response Assessment
This protocol provides a general framework for evaluating the inflammatory response to a 2-AI coating.[7][13]
Objective: To determine if a 2-AI coating induces the production of pro-inflammatory cytokines by immune cells.
Materials:
-
2-AI coated and uncoated (control) material samples, sterilized.
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS) as a positive control for inflammation.
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
Procedure:
-
Cell Seeding: Place the sterile material samples in a culture plate and seed the macrophage cells.
-
Incubation: Incubate the cells with the material samples for a specified period (e.g., 24 hours). Include a positive control (cells treated with LPS) and a negative control (cells on uncoated material).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels produced by cells on the 2-AI coated material to those on the uncoated control and the LPS-treated positive control.
Visualizations
The following diagrams illustrate key concepts and workflows related to the biocompatibility of 2-AI coatings.
References
- 1. Cytotoxicity of two autopolymerized acrylic resins used in orthodontics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Comparison between Cytotoxicity Induced by Two Resin Based Sealers (2Seal and AH Plus) in Saos-2 and MG-63 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smartreactors.com [smartreactors.com]
- 5. measurlabs.com [measurlabs.com]
- 6. mddionline.com [mddionline.com]
- 7. Frontiers | Modelling of macrophage responses to biomaterials in vitro: state-of-the-art and the need for the improvement [frontiersin.org]
- 8. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimeric 2-aminoimidazoles are highly active adjuvants for gram-positive selective antibiotics against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 13. The Role of In Vitro Immune Response Assessment for Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 2-Aminoimidazole Derivatives in Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the cytotoxic effects of 2-Aminoimidazole (2-AI) derivatives in cell culture experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and step-by-step guidance for addressing specific issues related to the cytotoxicity of 2-AI derivatives.
FAQs
1. I am observing significant cell death even at low concentrations of my 2-AI derivative. What are the potential causes?
Several factors could be contributing to the observed cytotoxicity:
-
Inherent Compound Toxicity: The specific 2-AI derivative may possess intrinsic cytotoxic properties.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.
-
Solubility Issues: Poor compound solubility can lead to the formation of precipitates that are toxic to cells.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a toxic concentration in the final culture medium.
-
Degradation of the Compound: The 2-AI derivative may be unstable in the culture medium, leading to the formation of toxic byproducts.
-
Contamination: The cell culture may be contaminated with bacteria, fungi, or mycoplasma, leading to cell death that is incorrectly attributed to the compound.
2. How can I determine if the observed cytotoxicity is due to an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
-
Use a Structurally Unrelated Inhibitor: Test a compound with a different chemical scaffold that targets the same protein or pathway. If this compound produces a similar phenotype, it is more likely an on-target effect.
-
Target Knockdown/Knockout Models: Utilize cell lines where the intended target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the 2-AI derivative is no longer toxic in these cells, the effect is likely on-target.
-
Dose-Response Analysis: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve might indicate off-target toxicity or other issues.
3. My 2-AI derivative is precipitating in the cell culture medium. What can I do to improve its solubility?
Poor aqueous solubility is a common challenge with small molecules. Here are several troubleshooting steps to address this issue:
-
Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, make an intermediate dilution of the DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol (B145695) or a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer.[1]
-
Increase the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%. Check the tolerance of your specific experimental system and adjust the concentration of your stock solution accordingly to allow for a higher final DMSO percentage.[1]
-
Use a Solubilizing Agent: Depending on your experimental setup, you might consider the use of a non-ionic surfactant or a cyclodextrin (B1172386) to enhance the aqueous solubility of your 2-aminoimidazole compound.[1]
-
Sonication: After dilution, brief sonication of the final solution can sometimes help to redissolve fine precipitates.[1]
-
pH Adjustment: The solubility of some 2-AI derivatives can be pH-dependent. A slight adjustment of the media pH (within a physiologically acceptable range) may improve solubility.
4. What is the recommended final concentration of DMSO in cell culture experiments?
To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5%. However, the tolerance can vary between cell lines. It is always recommended to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any potential solvent effects.
Quantitative Data Summary: Cytotoxicity of 2-Aminoimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-AI derivatives against a range of cancer cell lines. This data can be used as a reference for selecting appropriate starting concentrations for your experiments.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | MCF-7 | Breast Cancer | < 5 | [2] |
| HCT-116 | Colon Cancer | < 5 | [2] | |
| HepG2 | Liver Cancer | < 5 | [2] | |
| Compound 4d | MCF-7 | Breast Cancer | Not specified, but showed good inhibitory activity | [2] |
| HCT-116 | Colon Cancer | Not specified, but showed good inhibitory activity | [2] | |
| HepG2 | Liver Cancer | Not specified, but showed good inhibitory activity | [2] | |
| Dimeric 2-AI Adjuvants | HepG2 | Liver Cancer | >200 µg/mL | [3] |
| H10 | S. aureus | N/A | 12 (Biofilm Inhibition) | [4] |
| P. aeruginosa | N/A | 31 (Biofilm Inhibition) | [4] | |
| Imidazole Derivative 3d | MCF-7 | Breast Cancer | 43.4 | [5] |
| MDA-MB-231 | Breast Cancer | 35.9 | [5] | |
| Imidazole Derivative 4d | MCF-7 | Breast Cancer | 39.0 | [5] |
| MDA-MB-231 | Breast Cancer | 35.1 | [5] |
Experimental Protocols
Detailed methodologies for common cytotoxicity and cell viability assays are provided below. These protocols serve as a general guideline and may require optimization for your specific cell line and 2-AI derivative.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan (B1609692), a purple-colored product.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
2-AI derivative stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the 2-AI derivative. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
2-AI derivative stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Be sure to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[7]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[7]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[7]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Visualizations
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Potential Signaling Pathways Affected by 2-Aminoimidazole Derivatives
Some 2-aminoimidazole derivatives have been reported to exert their effects by modulating key signaling pathways involved in cell proliferation and survival.[7]
Caption: Potential signaling pathways modulated by 2-AI derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potency of 2-Aminoimidazoles: A Comparative Guide to a Novel Class of Antibiofilm Agents
For researchers, scientists, and drug development professionals, the quest for effective antibiofilm agents is a paramount challenge in combating persistent microbial infections. This guide provides a comprehensive validation of the antibiofilm activity of 2-aminoimidazole (2-AI) compounds, benchmarked against other notable antibiofilm alternatives. Through a detailed examination of experimental data and methodologies, this document serves as a crucial resource for evaluating the potential of 2-AIs in the development of novel therapeutics.
At the forefront of antibiofilm research, 2-aminoimidazole and its derivatives have emerged as a promising class of molecules with the ability to inhibit and disperse bacterial biofilms across a wide spectrum of clinically relevant pathogens, including multidrug-resistant strains. Unlike traditional antibiotics, many 2-AI compounds exhibit non-bactericidal mechanisms, primarily by interfering with bacterial signaling pathways that regulate biofilm formation, thereby reducing the selective pressure for resistance development.
This guide will delve into the quantitative antibiofilm performance of a representative 2-aminoimidazole derivative, 2-amino-N-undecyl-H-imidazole-5-butanamide (H10), and compare its efficacy with two other major classes of biofilm inhibitors: furanones and rhamnolipids.
Comparative Analysis of Antibiofilm Activity
The following table summarizes the quantitative antibiofilm activity of the representative 2-aminoimidazole derivative (H10) against furanones and rhamnolipids. The data is presented to facilitate a clear comparison of their efficacy against common biofilm-forming bacteria, Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound Class | Representative Compound | Target Organism | Activity Metric | Concentration | Efficacy | Reference |
| 2-Aminoimidazole | 2-amino-N-undecyl-H-imidazole-5-butanamide (H10) | S. aureus | IC₅₀ (Biofilm Inhibition) | 12 µM | 50% inhibition of biofilm formation | [1] |
| S. aureus | EC₅₀ (Biofilm Dispersion) | 100 µM | 50% dispersion of preformed biofilm | [1] | ||
| P. aeruginosa | IC₅₀ (Biofilm Inhibition) | 31 µM | 50% inhibition of biofilm formation | [1] | ||
| P. aeruginosa | EC₅₀ (Biofilm Dispersion) | 46 µM | 50% dispersion of preformed biofilm | [1] | ||
| Furanones | (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | S. enterica Typhimurium | IC₅₀ (Biofilm Inhibition) | 50 µM | 50% inhibition of biofilm formation | |
| Rhamnolipids | Di-rhamnolipids | P. aeruginosa PAO1 | Biofilm Inhibition | 50 µg/mL | >80% inhibition | [2] |
| P. aeruginosa PAO1 | Biofilm Dispersion | 100 µg/mL | >80% dispersion | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the independent validation of these findings.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is used to determine the concentration of a compound required to inhibit biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 0.5% glucose for S. aureus, 10% Brain Heart Infusion (BHI) with 5% fetal bovine serum for P. aeruginosa)
-
Test compound (e.g., 2-Aminoimidazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium at 37°C with agitation.
-
Inoculum Preparation: Dilute the overnight culture to a final optical density at 600 nm (OD₆₀₀) of 0.01 in fresh growth medium.
-
Compound Addition: Add various concentrations of the test compound to the wells of the microtiter plate. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Washing: Gently remove the planktonic bacteria by aspirating the medium. Wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of biofilm formation.[1]
Biofilm Dispersion Assay (Crystal Violet Method)
This protocol is used to assess the ability of a compound to disperse a pre-formed biofilm.
Procedure:
-
Biofilm Formation: Form biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 1, 2, and 5).
-
Washing: After the incubation period, gently remove the planktonic bacteria and wash the wells twice with PBS.
-
Compound Treatment: Add fresh medium containing various concentrations of the test compound to the wells. Include a solvent-only control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described in the Biofilm Inhibition Assay (steps 7-10). The percentage of biofilm dispersal is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100. The EC₅₀ is the concentration of the compound that causes 50% dispersion of the preformed biofilm.[1]
Cell Viability Assay within Biofilm (MTT Assay)
This assay determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.
Materials:
-
Biofilms grown in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Biofilm Treatment: Treat pre-formed biofilms with the test compound as described in the Biofilm Dispersion Assay.
-
Washing: After treatment, wash the wells with PBS to remove planktonic cells and residual compound.
-
MTT Addition: Add 10 µL of MTT solution to each well containing 100 µL of fresh medium.
-
Incubation: Incubate the plate at 37°C for 4 hours in the dark. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanisms and Methods
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway inhibited by 2-aminoimidazoles and the general experimental workflow for assessing antibiofilm activity.
Caption: Proposed mechanism of 2-AI antibiofilm activity.
Caption: Generalized workflow for Crystal Violet biofilm assay.
References
A Comparative Guide to the Efficacy of 2-Aminoimidazole Derivatives as Arinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Aminoimidazole derivatives as arginase inhibitors, benchmarked against other notable inhibitory compounds. Arginase, a critical enzyme in the urea (B33335) cycle, has emerged as a significant therapeutic target for a range of diseases, including asthma, cardiovascular conditions, and cancer. Its inhibition can modulate the bioavailability of L-arginine, a substrate for both arginase and nitric oxide synthase (NOS), thereby influencing crucial physiological pathways. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes relevant biological and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potential of various compounds against arginase is typically quantified by their IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) values. Lower values indicate higher potency. The following table summarizes these metrics for several 2-aminoimidazole derivatives and other well-established arginase inhibitors.
| Compound Class | Compound | Arginase Isoform | IC50 (µM) | Ki (µM) | Kd (µM) | Notes |
| 2-Aminoimidazole Derivatives | 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P) | Human Arginase I | - | 4[1] | 2[2] | The most potent in its series, demonstrated in vivo efficacy in a murine asthma model.[2] |
| 2-Aminoimidazole | Human Arginase I | - | 3600[2] | - | The core scaffold, acting as a weak noncompetitive inhibitor.[2] | |
| Boronic Acid Derivatives | 2-(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | - | 0.0085[3][4] | 0.005 (hARG-1)[5] | A potent, orally active inhibitor.[3] |
| Rat Liver Arginase I | 0.8[5] | - | - | |||
| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | - | 0.31 (pH 7.5)[6] | - | A slow-binding, competitive inhibitor.[6] | |
| Rat Arginase I | - | 0.4 - 0.6 | - | |||
| N-hydroxyguanidinium Derivatives | Nω-hydroxy-nor-L-arginine (nor-NOHA) | Liver Arginase | 0.5[7][8] | 0.5[7] | - | A reversible and competitive inhibitor. |
| Aortic Arginase | < 1[8] | - | - | |||
| Murine Macrophage Arginase | 10 - 12[9] | - | - | |||
| Human Arginase I | 1.36[10] | - | - | |||
| Human Arginase II | 1.26[10] | 0.051 (pH 7.5)[10] | - | Exhibits some selectivity for Arginase II. |
Arginase Signaling Pathways and Experimental Workflow
To understand the context of arginase inhibition, it is crucial to visualize the key metabolic pathways and the general workflow for evaluating potential inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABH hydrochloride | Arginase inhibitor | Probechem Biochemicals [probechem.com]
- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2-Aminoimidazole Sulfate Outperforms Conventional Antibiotics in Biofilm Dispersal and Restoration of Antibiotic Susceptibility
Researchers and drug development professionals are increasingly turning to 2-aminoimidazole (2-AI) derivatives, such as 2-aminoimidazole sulfate (B86663), as a promising strategy to combat antibiotic-resistant bacterial biofilms. In direct comparisons and synergistic studies, 2-AI compounds have demonstrated superior efficacy in dispersing established biofilms and, crucially, re-sensitizing multi-drug resistant bacteria to conventional antibiotics. This guide provides a comprehensive comparison of 2-aminoimidazole sulfate with conventional antibiotics, supported by experimental data and detailed protocols.
A significant challenge in treating bacterial infections is the formation of biofilms, structured communities of bacteria encased in a self-produced matrix. This protective barrier can render bacteria up to 1,000 times more resistant to conventional antibiotics.[1] 2-Aminoimidazoles represent an emerging class of small molecules that effectively inhibit the formation of and disperse pre-existing biofilms across a wide range of bacterial species.[1][2][3] Unlike traditional antibiotics that aim to kill bacteria, 2-AIs primarily disrupt bacterial signaling pathways, reverting them to a more vulnerable planktonic (free-swimming) state.[4]
Quantitative Comparison of Biofilm Dispersal Efficacy
Studies have consistently shown that 2-AI compounds, when used alone or in combination with conventional antibiotics, lead to a significant reduction in biofilm viability. The following tables summarize key quantitative data from comparative studies.
| Compound/Treatment | Bacterium | Metric | Value | Reference |
| H10 (2-AI) | S. aureus | IC50 | 12 µM | [5] |
| H10 (2-AI) | S. aureus | EC50 | 100 µM | [5] |
| H10 (2-AI) | P. aeruginosa | IC50 | 31 µM | [5] |
| H10 (2-AI) | P. aeruginosa | EC50 | 46 µM | [5] |
| Compound 1 (2-AIT) | P. aeruginosa | IC50 | Not specified | [1] |
| Compound 1 (2-AIT) | A. baumannii | IC50 | Not specified | [1] |
| Compound 1 (2-AIT) | B. bronchiseptica | IC50 | Not specified | [1] |
| Compound 1 (2-AIT) | S. aureus | IC50 | Not specified | [1] |
| 2-ABI (7) | P. aeruginosa | IC50 | 47 µM | [6] |
| 5,6-dimethyl 2-ABI (21) | P. aeruginosa | IC50 | 4.0 µM | [6] |
| Treatment | Bacterium | Log CFU/cm² Reduction | P-value | Reference |
| H10 (2-AI) | S. aureus | ~1.86 | <0.019 | [5] |
| Penicillin/Streptomycin (P/S) | S. aureus (antibiotic-resistant) | ~1.38 | Not specified | [5] |
| H10 + P/S | S. aureus (antibiotic-resistant) | ~4.0 | <0.007 | [5] |
Mechanism of Action: Disrupting Bacterial Communication
The primary mechanism by which 2-AIs disperse biofilms is through the disruption of bacterial two-component regulatory systems.[4] These systems are crucial for bacteria to sense and respond to their environment, including the signals that trigger biofilm formation. By interfering with these signaling pathways, 2-AIs prevent bacteria from attaching to surfaces and producing the extracellular polymeric substances (EPS) that form the biofilm matrix.[4] This non-bactericidal approach is advantageous as it is less likely to induce resistance compared to conventional antibiotics that exert direct selective pressure.
References
- 1. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Aminoimidazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological processes. From combating bacterial resistance to inhibiting key enzymes in cancer and preventing the formation of harmful metabolic byproducts, 2-AI derivatives represent a promising class of therapeutic agents. This guide provides an objective comparison of 2-aminoimidazole-based inhibitors, focusing on their structure-activity relationships (SAR) across different target classes. The information is supported by experimental data and detailed methodologies to aid in the design and development of next-generation inhibitors.
Anti-Biofilm Agents: Disrupting Bacterial Communication
Comparative Analysis of Anti-Biofilm Activity
The following table summarizes the biofilm inhibitory and dispersal activities of representative 2-aminoimidazole derivatives against Pseudomonas aeruginosa, a clinically relevant pathogen known for its robust biofilm formation.
| Compound | Structure | Biofilm Inhibition IC50 (µM) | Biofilm Dispersal EC50 (µM) | Reference |
| 2-Aminoimidazole (Parent) | Imidazole (B134444) ring with an amino group at position 2 | > 100 | > 100 | [1] |
| Oroidin (B1234803) Analogue (H10) | 2-AI core with brominated pyrrole (B145914) and ethylamine (B1201723) side chain | 31 | 46 | [2] |
| 2-Aminobenzimidazole (2-ABI) | Benzene (B151609) ring fused to the 2-aminoimidazole core | 47 | 92 | [1] |
| 5,6-dimethyl-2-ABI | 2-ABI with two methyl groups on the benzene ring | 4.0 | - | [1] |
Structure-Activity Relationship Insights:
-
The core 2-aminoimidazole scaffold alone shows weak activity, highlighting the importance of substitutions for potency.[1]
-
The addition of a benzimidazole (B57391) moiety (2-ABI) significantly enhances biofilm inhibition and dispersal activity compared to the parent 2-AI.[1]
-
Substitution on the aryl ring of the 2-ABI scaffold can dramatically improve potency. For instance, the addition of two methyl groups at the 5 and 6 positions resulted in a greater than 10-fold increase in inhibitory activity.[1]
-
Complex natural product-like structures, such as the oroidin analogue H10, demonstrate potent inhibition and dispersal capabilities.[2]
Experimental Protocol: Biofilm Inhibition and Dispersal Assay
A detailed methodology for assessing the anti-biofilm properties of 2-aminoimidazole compounds is provided below.
Biofilm Inhibition Assay (Crystal Violet Method):
-
Bacterial Culture: Grow an overnight culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa) in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
Compound Preparation: Prepare a stock solution of the 2-aminoimidazole inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the growth medium in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized optical density (e.g., OD600 of 0.05). Add the diluted bacterial suspension to each well of the microtiter plate containing the test compounds. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Quantification:
-
Gently remove the planktonic (free-floating) bacteria from each well.
-
Wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Stain the attached biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol (B145695) or 33% acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the positive control. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in biofilm formation.
Biofilm Dispersal Assay:
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate as described in steps 1-4 of the inhibition assay.
-
Compound Treatment: After the incubation period for biofilm formation, gently remove the planktonic bacteria and wash the wells with PBS. Add fresh medium containing various concentrations of the 2-aminoimidazole compound to the wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described in step 5 of the inhibition assay.
-
Data Analysis: Calculate the percentage of biofilm dispersal for each compound concentration relative to the untreated control. The EC50 value is the concentration of the compound that results in a 50% dispersal of the pre-formed biofilm.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
The following diagram illustrates the hierarchical quorum-sensing network in P. aeruginosa, a common target for 2-aminoimidazole-based anti-biofilm agents. These inhibitors often disrupt the function of key regulatory proteins like LasR and RhlR.
Caption: Quorum Sensing Hierarchy in P. aeruginosa.
Protein Kinase Inhibitors: Targeting Cancer Signaling
The 2-aminoimidazole scaffold has also been successfully employed in the development of potent protein kinase inhibitors, particularly targeting the Src family of non-receptor tyrosine kinases, which are often dysregulated in various cancers.
Comparative Analysis of Kinase Inhibitory Activity
The table below presents the inhibitory activity of several 4-aminoimidazole (B130580) derivatives against members of the Src family kinases.
| Compound | R1 | R2 | Src IC50 (nM) | Fyn IC50 (nM) | Lyn IC50 (nM) | Yes IC50 (nM) | Reference |
| Dasatinib | - | - | 0.5 | 0.2 | <0.1 | 0.4 | [3] |
| Compound 4k | 3-hydroxyphenyl | H | 1.8 | 3.5 | 3.1 | 1.4 | [4] |
| Compound 4l | 3-hydroxyphenyl | CH3 | 1.5 | 2.9 | 2.5 | 1.2 | [4] |
Structure-Activity Relationship Insights:
-
The 4-aminoimidazole core serves as an effective hinge-binding motif for c-Src kinase.[3]
-
Substitutions on the phenyl ring attached to the imidazole core significantly influence potency and selectivity.
-
The introduction of a 3-hydroxyphenyl group (as in 4k and 4l) leads to nanomolar inhibitory activity against multiple Src family kinases.[4]
-
The addition of a methyl group at the R2 position (compound 4l) slightly enhances potency compared to the unsubstituted analogue (4k).[4]
Experimental Protocol: Kinase Inhibition Assay
A common method for determining the inhibitory activity of compounds against protein kinases is the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase/substrate mixture, ATP solution, ADP-Glo™ Reagent, and Kinase Detection Reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the 2-aminoimidazole inhibitor in the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Src Family Kinase Signaling
The following diagram illustrates a simplified signaling pathway involving Src family kinases, which play a crucial role in cell proliferation, survival, and migration.
Caption: Simplified Src Family Kinase Signaling Pathway.
Inhibitors of Advanced Glycation End Products (AGEs): Combating Diabetic Complications
2-Aminoimidazole derivatives have also shown promise as inhibitors of the formation of advanced glycation end products (AGEs), which are implicated in the long-term complications of diabetes.
Comparative Analysis of AGE Inhibition
The following table compares the ability of different 2-aminoimidazole compounds to inhibit the formation of AGEs in a bovine serum albumin (BSA)-glucose model.
| Compound | Structure | AGE Inhibition (%) at 400 µM | Reference |
| Aminoguanidine (B1677879) (AG) | Guanidine derivative (positive control) | 19.1 | [5] |
| Monomeric 2-AI | Single 2-aminoimidazole core | 3.2 | [5] |
| Bis-2-AI (Compound 7) | Two 2-AI units linked by an alkyl chain | 44.6 | [5] |
| Tris-2-AI (Compound 5) | Three 2-AI units linked by a central scaffold | 62.8 | [5] |
Structure-Activity Relationship Insights:
-
The 2-aminoimidazole heterocycle shares structural similarities with aminoguanidine, a known AGE inhibitor.[5]
-
Monomeric 2-AI compounds are less effective than aminoguanidine at inhibiting AGE formation.[5]
-
Tethering multiple 2-AI heterocycles together significantly enhances their anti-glycating activity.[5]
-
The inhibitory activity appears to be proportional to the number of 2-AI units in the molecule, with the tris-2-AI compound showing the highest inhibition.[5]
Experimental Protocol: In Vitro AGE Inhibition Assay
The following protocol describes a common method for evaluating the ability of compounds to inhibit the formation of fluorescent AGEs.
BSA-Glucose AGE Formation Assay:
-
Reagent Preparation: Prepare solutions of bovine serum albumin (BSA) and glucose in a phosphate (B84403) buffer (pH 7.4).
-
Compound Incubation:
-
In a reaction tube, mix the BSA solution, glucose solution, and the 2-aminoimidazole test compound at various concentrations.
-
Include a positive control (aminoguanidine) and a negative control (without any inhibitor).
-
Incubate the mixtures at 37°C for an extended period (e.g., 7 days) in the dark.
-
-
Fluorescence Measurement: After incubation, measure the fluorescence of each sample using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Data Analysis: Calculate the percentage of AGE inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100
Mechanism of AGE Formation
The diagram below illustrates the Maillard reaction, the primary pathway for the formation of AGEs, which 2-aminoimidazole-based inhibitors aim to disrupt.
References
- 1. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Aminoimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Aminoimidazole (2-AI) compounds with other alternatives, supported by experimental data. It details the methodologies for key experiments to validate the mechanism of action of this versatile scaffold, which has demonstrated significant therapeutic potential in antibacterial, anticancer, and anti-inflammatory applications.
Data Presentation: Comparative Efficacy of 2-Aminoimidazole Compounds
The following tables summarize quantitative data on the efficacy of various 2-AI derivatives in different biological assays.
Table 1: Antibiofilm and Antibiotic Potentiation Activity of 2-AI Compounds
| Compound/Derivative | Target Organism | Assay Type | Concentration | Effect | Reference |
| Aryl 2-AI Adjuvant 1 | Acinetobacter baumannii | Clarithromycin MIC Reduction | 7.5 µM | 32-fold reduction (32 µg/mL to 1 µg/mL) | [1] |
| Aryl 2-AI Adjuvant 2 | Acinetobacter baumannii | Clarithromycin MIC Reduction | 7.5 µM | 128-fold reduction (to 0.25 µg/mL) | [1] |
| Dimeric 2-AI (9k) | Acinetobacter baumannii | Clarithromycin MIC Reduction | 1.5 µM | Reduction to 2 µg/mL | [1] |
| 2-AI H10 | Staphylococcus aureus | Biofilm Inhibition (IC50) | 12 µM | 50% inhibition of biofilm formation | [2] |
| 2-AI H10 | Pseudomonas aeruginosa | Biofilm Inhibition (IC50) | 31 µM | 50% inhibition of biofilm formation | [2] |
| 2-AI H10 | Staphylococcus aureus | Biofilm Dispersion (EC50) | 100 µM | 50% dispersion of preformed biofilm | [2] |
| 2-AI H10 | Pseudomonas aeruginosa | Biofilm Dispersion (EC50) | 46 µM | 50% dispersion of preformed biofilm | [2] |
Table 2: Enzyme Inhibition and Other Activities of 2-AI Compounds
| Compound/Derivative | Target | Assay Type | IC50 / Activity | Comparison | Reference |
| 2-Aminoimidazole | Human Arginase I | Enzyme Inhibition (Ki) | 3.6 mM | Weak, noncompetitive inhibitor | [3] |
| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | Human Arginase I | Enzyme Inhibition (Kd) | 2 µM | Potent inhibitor | [3] |
| bis-2-AI 3 | Advanced Glycation End-products (AGEs) | AGE Formation Inhibition | 44.6% inhibition at 400 µM | Superior to aminoguanidine (B1677879) | [4] |
| bis-2-AI 3 | Advanced Glycation End-products (AGEs) | AGE Breaking | 78.9% restoration of primary amines | Exceeds ALT-711 (71.9%) | [4] |
| Lysine derived 2-AI 29 | Advanced Glycation End-products (AGEs) | AGE Breaking | 44.6% increase in primary amines | Most potent among tested 2nd gen. | [4] |
| Imidazole-based compounds 2c and 2d | Epidermal Growth Factor Receptor (EGFR) | Enzyme Inhibition | 617.33 ± 0.04 nM and 710 ± 0.05 nM | Potent inhibitors | [5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by 2-AI compounds and the experimental workflows used to validate their mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents
This protocol describes a one-pot, two-step synthesis of 2-aminoimidazoles using a deep eutectic solvent (DES) as a green reaction medium.[6]
Materials:
-
α-chloroketone
-
Guanidinium (B1211019) carbonate
-
Potassium hydroxide (B78521) (KOH)
-
Triethylamine (Et3N)
-
Choline chloride-urea (ChCl-urea) eutectic mixture (1:2 molar ratio)
-
Water
Procedure:
-
Add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol) to the ChCl-urea eutectic mixture (2 g) under magnetic stirring.
-
Heat the mixture to 80 °C for 30 minutes to liberate the free base of guanidine (B92328) in situ.
-
Add the α-chloroketone (1.0 mmol) and Et3N (1.3 mmol) to the reaction mixture.
-
Continue stirring at 80 °C for 4 hours, monitoring the reaction by GC-MS until the α-chloroketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of water to the mixture to precipitate the 2-aminoimidazole product.
-
Isolate the product by filtration and wash with water.
-
The product can be further purified by crystallization.
Protocol 2: Biofilm Inhibition and Dispersal Assay (Crystal Violet Method)
This protocol is used to quantify the ability of 2-AI compounds to inhibit biofilm formation and disperse pre-formed biofilms.[2][7]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
2-Aminoimidazole compounds
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
Ethanol (B145695) or 30% acetic acid
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of the 2-aminoimidazole compounds in the wells of the microtiter plate. Include a no-compound control.
-
Add a diluted overnight bacterial culture to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37 °C).
-
After incubation, discard the medium and gently wash the wells with PBS to remove planktonic cells.
-
Proceed with the staining and quantification steps below.
Procedure for Biofilm Dispersal:
-
First, form biofilms in the microtiter plate by incubating a bacterial culture for 24-48 hours at 37 °C.
-
Remove the medium and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the 2-AI compounds to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
Discard the medium, wash the wells with PBS, and proceed with staining.
Staining and Quantification:
-
Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding ethanol or 30% acetic acid to each well.
-
Measure the absorbance at a wavelength between 540 and 595 nm to quantify the biofilm biomass.
-
Determine the IC50 (for inhibition) or EC50 (for dispersal) value, which is the concentration of the compound that causes a 50% reduction in biofilm compared to the control.
Protocol 3: In-Vitro EGFR Kinase Assay (Luminescent)
This assay quantifies the enzymatic activity of purified EGFR and the potency of an inhibitor by measuring ATP consumption.[8]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (2-AI compound)
-
ATP
-
Luminescent kinase activity kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the 2-AI inhibitor in the assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells.
-
Add the EGFR enzyme and substrate to the wells of the microplate.
-
Add the diluted inhibitor to the respective wells.
-
Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescent kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.
-
Plot the results to determine the IC50 value of the inhibitor.
Protocol 4: Advanced Glycation End-product (AGE) Inhibition Assay
This assay evaluates the ability of 2-AI compounds to inhibit the formation of AGEs, which are implicated in diabetic complications.[4][9]
Materials:
-
Bovine Serum Albumin (BSA)
-
Methylglyoxal (MGO) or Glycolaldehyde (GO)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
2-Aminoimidazole compounds
-
Aminoguanidine (positive control)
-
Fluorometer/microplate reader
Procedure:
-
Prepare solutions of BSA (e.g., 20 mg/mL) and a reducing sugar like MGO (e.g., 60 mM) in phosphate buffer.
-
Prepare solutions of the test 2-AI compounds and aminoguanidine in the same buffer.
-
In a reaction vessel, mix the BSA solution, the MGO solution, and the test compound solution.
-
Include a control group without any inhibitor.
-
Incubate the mixture at 37 °C for a specified period (e.g., seven days).
-
After incubation, measure the fluorescence of the samples at an excitation of ~340 nm and an emission of ~420 nm.
-
The percentage inhibition of AGE formation is calculated as: [1 - (fluorescence of the test group / fluorescence of the control group)] x 100%.
This guide serves as a starting point for researchers interested in the validation and comparative analysis of 2-aminoimidazole compounds. The provided data, pathways, and protocols offer a framework for further investigation into the diverse therapeutic applications of this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. ableweb.org [ableweb.org]
- 4. Crystal violet assay [bio-protocol.org]
- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Green Chemistry: A Comparative Analysis of Eco-Friendly Synthesis Methods for 2-Aminoimidazoles
For researchers, scientists, and professionals in drug development, the synthesis of 2-aminoimidazoles, a critical scaffold in medicinal chemistry, is undergoing a green revolution.[1][2][3] This guide provides a comprehensive comparison of leading green synthesis methodologies, offering a clear pathway to more sustainable, efficient, and atom-economical chemical practices.
Traditional synthesis routes for 2-aminoimidazoles have often been hampered by the use of hazardous solvents, harsh reaction conditions, and the generation of significant chemical waste.[1][3] In response, green chemistry offers innovative alternatives that not only mitigate environmental impact but also frequently lead to improved yields, shorter reaction times, and simplified purification processes.[1][4] This analysis focuses on three prominent green synthesis strategies: the use of Deep Eutectic Solvents (DESs), microwave-assisted synthesis, and ultrasound-assisted synthesis, alongside the principles of multi-component reactions (MCRs).[1]
Comparative Performance of Green Synthesis Methods
The following table summarizes the quantitative data from various green synthesis approaches for 2-aminoimidazoles, providing a clear comparison of their efficiency and reaction conditions.
| Method | Reactants | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Key Advantages |
| Deep Eutectic Solvents (DES) | α-Chloroketone, Guanidine (B92328) derivative, Triethylamine | Choline (B1196258) Chloride:Urea (1:2) | 80 | 4-6 hours | 70-80+ | Biodegradable, low-cost solvent, reduced reaction time, simplified work-up.[2][4] |
| Microwave-Assisted | 2-Aminopyrimidine (B69317), 2-Bromoacetophenone (B140003), Hydrazine (B178648) hydrate (B1144303) | Acetonitrile | 100-130 | 15-20 minutes | High | Rapid heating, significantly reduced reaction times, often higher yields.[1][5][6] |
| Ultrasound-Assisted | o-Phenylenediamine (B120857), Phenyl isothiocyanate, PPh₃, I₂, Et₃N | Acetonitrile | Room Temp. | 15-30 minutes | High | Milder conditions, energy-efficient, promotes reactions via acoustic cavitation.[1][7] |
| Traditional (for comparison) | α-Chloroketone, Guanidine derivative | Volatile Organic Solvents (e.g., THF, Ethanol) | Reflux | 10-12 hours | Variable | Well-established. |
Experimental Protocols
Detailed methodologies for the key green synthesis experiments are provided below to facilitate their adoption and replication.
Synthesis in Deep Eutectic Solvents (DES)
This protocol describes the synthesis of a tri-substituted 2-aminoimidazole using a choline chloride-urea deep eutectic solvent.[3][4]
Materials:
-
α-chloroketone (1.0 mmol)
-
Guanidine derivative (1.3 mmol)
-
Triethylamine (1.0 mmol)
-
Choline chloride (ChCl)
-
Urea
Procedure:
-
Preparation of DES: A deep eutectic solvent of ChCl:Urea (1:2 molar ratio) is prepared by mixing the two components and heating at 80°C with stirring until a clear, homogeneous liquid forms.[1]
-
Reaction Setup: To 2 g of the prepared DES in a round-bottom flask, add the α-chloroketone, guanidine derivative, and triethylamine.
-
Reaction: Stir the mixture at 80°C for 4-6 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, add 5 mL of water to the reaction mixture, which will cause the product to precipitate. The solid product is then collected by filtration.[2][3] This simple work-up allows for the potential recycling of the DES.[4]
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction for the synthesis of 2-aminoimidazoles.[1]
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
2-Bromoacetophenone (1.1 mmol)
-
Acetonitrile (3 mL)
-
Hydrazine hydrate (60% aqueous solution, 5.0 mmol)
-
Microwave reactor
Procedure:
-
Imidazo[1,2-a]pyrimidinium Salt Formation: In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine and 2-bromoacetophenone in acetonitrile. Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 15 minutes.[1]
-
Pyrimidine Ring Opening: Cool the reaction vial to room temperature. Carefully add hydrazine hydrate to the reaction mixture. Reseal the vial and irradiate in the microwave reactor at 100°C for 5 minutes.[1]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-aminoimidazole.[1]
Ultrasound-Assisted Synthesis
This protocol employs ultrasonic irradiation to facilitate the cyclization step in the synthesis of 2-aminoimidazoles.[1]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Phenyl isothiocyanate (1.0 mmol)
-
Triphenylphosphine (1.2 mmol)
-
Iodine (1.2 mmol)
-
Triethylamine (2.0 mmol)
-
Acetonitrile (10 mL)
-
Ultrasonic bath
Procedure:
-
Thiourea (B124793) Formation: In a flask, dissolve o-phenylenediamine and phenyl isothiocyanate in acetonitrile. Stir the mixture at room temperature for 10 minutes to form the thiourea intermediate.[1]
-
Cyclization under Sonication: To the reaction mixture, add triphenylphosphine, iodine, and triethylamine. Place the flask in an ultrasonic bath and irradiate at room temperature for 15-30 minutes. Monitor the reaction by TLC.[1]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under vacuum. The crude product is purified by column chromatography.[1]
Visualizing Green Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described green synthesis methodologies.
Conclusion
The adoption of green chemistry principles in the synthesis of 2-aminoimidazoles presents a significant step forward for pharmaceutical research and manufacturing.[1] Methods employing Deep Eutectic Solvents, microwave irradiation, and ultrasound technology offer substantial advantages over traditional approaches, including reduced environmental impact, increased efficiency, and often higher yields.[1][4][8] By providing detailed, reproducible protocols and clear comparative data, this guide aims to empower researchers to embrace these greener alternatives, fostering a more sustainable future for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Battle Against Implant-Associated Infections: A Comparative Guide to 2-Aminoimidazole-Coated Implants
The core challenge in preventing IAIs lies in the formation of biofilms, structured communities of bacteria encased in a self-produced polymeric matrix. This matrix acts as a physical barrier, shielding the bacteria from the host's immune system and rendering them significantly more tolerant to conventional antibiotic therapies. Orthopedic and dental implants are particularly vulnerable to biofilm-associated infections, with pathogens like Staphylococcus aureus being a primary culprit.[1][2][3][4][5]
2-Aminoimidazole compounds, originally discovered in marine sponges, offer a unique strategy to combat biofilms.[6] Unlike traditional antibiotics that aim to kill bacteria, many 2-AIs work by disrupting the signaling pathways that control biofilm formation, effectively preventing bacteria from establishing these resilient communities.[7] This non-bactericidal mechanism is advantageous as it may impose less selective pressure for the development of resistance.
Performance Snapshot: 2-AI Coatings vs. Alternatives
| Coating Type | Active Agent | Mechanism of Action | In Vitro Efficacy (vs. S. aureus) | In Vivo Efficacy (vs. S. aureus) | Biocompatibility/Osseointegration |
| 2-Aminoimidazole | 1-(8-aminooctyl)-5-(4-bromophenyl)-N-cyclopentyl-1H-imidazol-2-amine (LC0024-NH2) | Anti-biofilm (non-bactericidal) | >90% reduction in biofilm cells; 94% reduction with cefuroxime.[7] | Data on infection reduction not yet available. | No negative effect on fracture healing or osteointegration in a rabbit model.[5][8] |
| Silver | Silver Ions (Ag+) | Bactericidal (multiple targets) | Strong, inoculum-dependent activity.[2] | Reduced planktonic bacteria, but limited effect on established infection alone. 100% prevention when combined with daptomycin.[2] | Generally considered biocompatible, though concerns about cytotoxicity at high concentrations exist.[9] |
| Antibiotic-Eluting | Vancomycin, Tigecycline (B611373), etc. | Bactericidal (specific targets) | High efficacy depending on the antibiotic and bacterial susceptibility.[3] | Significant reduction in bacterial burden in a mouse model. Tigecycline-coated implants cleared bacteria from the implant surface.[3][10] | Biodegradable polymer coatings are designed to have minimal long-term impact on osseointegration.[3][10] |
Delving into the Data: A Closer Look at Efficacy
2-Aminoimidazole Coatings: A Focus on Biofilm Prevention
The primary strength of 2-AI coatings, as demonstrated in vitro, is their ability to prevent the formation of biofilms. One study highlighted an optimized coating protocol for the 2-AI derivative LC0024-NH2 that resulted in a greater than 90% reduction in S. aureus biofilm cells on titanium disks.[7] When combined with the antibiotic cefuroxime, this efficacy increased to a 94% reduction.[7]
An important in vivo study in a rabbit osteotomy model demonstrated that these 2-AI coated implants did not negatively impact fracture healing or osseointegration, indicating excellent biocompatibility.[5][8] However, this study did not include a bacterial challenge to assess the in vivo anti-infective properties of the coating. Earlier in vivo work in a murine infection model did confirm that the compound retained its activity when covalently bonded to titanium.[5]
Silver Coatings: A Double-Edged Sword
Silver has long been recognized for its broad-spectrum antimicrobial properties. In a mouse tissue cage model, silver-coated implants were effective in reducing planktonic S. aureus but struggled to prevent infection when challenged with a high bacterial load.[2] The combination of a silver coating with the antibiotic daptomycin, however, achieved a 100% infection prevention rate against methicillin-resistant S. aureus (MRSA).[2] While generally biocompatible, the release of silver ions can be cytotoxic to host cells at high concentrations, a factor that requires careful consideration in coating design.[9]
Antibiotic-Eluting Coatings: A Targeted Approach
Coatings that release antibiotics directly at the implant site offer a potent, localized defense against infection. A study using a "smart" biodegradable polymer coating capable of both passive and active antibiotic release demonstrated significant in vivo efficacy.[3][10] In a mouse model of post-arthroplasty infection, implants coated with this polymer delivering tigecycline completely cleared the bacteria from the implant surface.[3][10] A key advantage of such biodegradable coatings is that they are eventually resorbed by the body, leaving no foreign material that could potentially interfere with long-term osseointegration.[3][10]
Experimental Methodologies: The Foundation of a Fair Comparison
Understanding the experimental protocols used to generate the efficacy data is critical for its correct interpretation. Below are summaries of the key in vivo models cited.
Rabbit Osteotomy Model (for 2-AI Biocompatibility)
-
Animal Model: New Zealand White Rabbits.[6]
-
Surgical Procedure: A unilateral osteotomy is created in the humerus of each rabbit.
-
Implant: Titanium-6-aluminum-4-vanadium alloy implants, either uncoated (control) or coated with the 2-AI derivative LC0024-NH2, are implanted to fix the osteotomy.[6]
-
Evaluation: Fracture healing and osseointegration are assessed at specified time points using methods such as radiography, micro-computed tomography (µCT), and histological analysis of the bone-implant interface.
Murine Subcutaneous Implant Infection Model
-
Animal Model: Mice (e.g., BALB/c).
-
Surgical Procedure: A small incision is made on the dorsum of the mouse, and a subcutaneous pocket is created.
-
Implant: A sterile implant (e.g., titanium disk) is placed in the pocket.
-
Infection: A known quantity of bacteria (e.g., S. aureus) is inoculated onto the implant or into the surrounding tissue.
-
Evaluation: At the experimental endpoint, the implant and surrounding tissue are harvested. The bacterial load is quantified by homogenizing the tissue and plating serial dilutions to determine the number of colony-forming units (CFUs).
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate a key signaling pathway in biofilm formation that is targeted by 2-AI compounds, as well as a typical experimental workflow for evaluating implant coatings.
// Nodes bacterial_attachment [label="Bacterial\nAttachment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quorum_sensing [label="Quorum Sensing\n(Cell-to-Cell Communication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; signal_transduction [label="Signal Transduction\n(e.g., c-di-GMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eps_production [label="Extracellular Polymeric\nSubstance (EPS) Production", fillcolor="#FBBC05", fontcolor="#202124"]; biofilm_maturation [label="Biofilm\nMaturation", fillcolor="#34A853", fontcolor="#FFFFFF"]; two_ai_coating [label="2-Aminoimidazole\nCoating", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges bacterial_attachment -> quorum_sensing; quorum_sensing -> signal_transduction; signal_transduction -> eps_production; eps_production -> biofilm_maturation; two_ai_coating -> signal_transduction [label="Inhibits", color="#EA4335", fontcolor="#202124", style=dashed, arrowhead=tee]; }
Caption: Simplified signaling pathway of bacterial biofilm formation and the inhibitory action of 2-Aminoimidazole coatings.// Nodes implant_prep [label="Implant Preparation\n(Coated vs. Uncoated)", fillcolor="#F1F3F4", fontcolor="#202124"]; animal_model [label="Animal Model\n(e.g., Rabbit, Mouse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; surgical_implantation [label="Surgical Implantation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bacterial_challenge [label="Bacterial Challenge\n(e.g., S. aureus inoculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; post_op_monitoring [label="Post-operative\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint_analysis [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; bacterial_load [label="Bacterial Load (CFU)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; histology [label="Histology", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; imaging [label="Imaging (µCT, X-ray)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges implant_prep -> surgical_implantation; animal_model -> surgical_implantation; surgical_implantation -> bacterial_challenge; bacterial_challenge -> post_op_monitoring; post_op_monitoring -> endpoint_analysis; endpoint_analysis -> bacterial_load; endpoint_analysis -> histology; endpoint_analysis -> imaging; }
Caption: General experimental workflow for the in vivo assessment of antimicrobial implant coatings.The Path Forward
2-Aminoimidazole-coated implants represent a promising new frontier in the fight against implant-associated infections. Their unique anti-biofilm mechanism and demonstrated biocompatibility make them an attractive alternative to traditional antimicrobial coatings. However, to fully realize their clinical potential, further research is needed to provide robust in vivo data on their efficacy in preventing and treating infections. Direct comparative studies in relevant animal models against established technologies like silver and antibiotic-eluting coatings will be crucial in defining the specific clinical scenarios where 2-AI coatings can provide the most significant benefit. As our understanding of the complex interplay between implant surfaces, bacteria, and the host immune system grows, so too will our ability to design the next generation of infection-resistant medical devices.
References
- 1. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing Implant-Associated Infections by Silver Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of a “Smart” Antimicrobial Implant Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silver-Containing Hydroxyapatite Coating Reduces Biofilm Formation by Methicillin-Resistant Staphylococcus aureus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Validating 2-Aminoimidazole Derivatives as Tools for Cellular Process Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, found in numerous marine natural products with potent biological activities.[1][2][3] Its synthetic derivatives have emerged as versatile chemical tools for studying and modulating a variety of cellular processes, from bacterial biofilm formation to mammalian enzyme activity.[4][5] This guide provides an objective comparison of 2-AI derivatives with alternative methods for studying these processes, supported by experimental data and detailed protocols. The focus is on their most prominent application: the inhibition of bacterial biofilms and potentiation of conventional antibiotics.
Overview of 2-Aminoimidazole Action
2-aminoimidazole derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to mimic guanidine (B92328) groups and interfere with cellular signaling pathways.[1][3][4] Key applications include:
-
Antibacterial and Antibiofilm Activity: 2-AI compounds are extensively studied for their ability to inhibit the formation of bacterial biofilms and disperse pre-existing ones.[1][6] Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.[1]
-
Antibiotic Adjuvants: Certain 2-AIs can resensitize multidrug-resistant bacteria to conventional antibiotics, offering a promising strategy to combat resistance.[6][7][8]
-
Enzyme Inhibition: The 2-AI moiety can serve as a guanidine mimetic, enabling the design of inhibitors for enzymes like human arginase I, a target in asthma and cardiovascular diseases.[5][9]
-
Anti-virulence Properties: Some derivatives can inhibit toxin production and sporulation in pathogens like Clostridium difficile without being bactericidal, targeting virulence rather than bacterial growth.[9]
This guide will focus on the antibiofilm and antibiotic adjuvant properties of a representative 2-AI derivative, H10 (2-amino-N-undecyl-H-imidazole-5-butanamide), comparing its efficacy to conventional antibiotics.[6]
Comparative Performance: 2-AI Derivatives vs. Conventional Antibiotics
2-AI derivatives like H10 are primarily investigated as non-bactericidal agents that disrupt bacterial community behavior (biofilms) and restore the efficacy of traditional antibiotics.[6] This represents a different therapeutic strategy compared to using antibiotics alone, which aim to directly kill bacteria.
Data Presentation: Biofilm Inhibition and Dispersion
The following table summarizes the quantitative performance of the 2-AI derivative H10 in inhibiting and dispersing biofilms of two clinically relevant pathogens, Pseudomonas aeruginosa and Staphylococcus aureus.
| Compound/Derivative | Target Organism | Assay Type | Metric | Value (µM) | Citation |
| H10 | S. aureus | Biofilm Inhibition | IC₅₀ | 12 | [6] |
| H10 | S. aureus | Biofilm Dispersion | EC₅₀ | 100 | [6] |
| H10 | P. aeruginosa | Biofilm Inhibition | IC₅₀ | 31 | [6] |
| H10 | P. aeruginosa | Biofilm Dispersion | EC₅₀ | 46 | [6] |
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of H10 that inhibits 50% of biofilm formation.[6]
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of H10 that disperses 50% of a pre-formed biofilm.[6]
Data Presentation: Synergistic Activity with Antibiotics
This table demonstrates the ability of 2-AI compounds to lower the Minimum Inhibitory Concentration (MIC) of a conventional antibiotic, clarithromycin (B1669154) (CLR), against the resistant bacterium Acinetobacter baumannii.
| Adjuvant Compound | Adjuvant Conc. (µM) | Antibiotic | Target Organism | Original MIC (µg/mL) | MIC with Adjuvant (µg/mL) | Citation |
| Dimeric 2-AI (Parent) | 7.5 | Clarithromycin | A. baumannii 5075 | 32 | 1 | [7] |
| Dimeric 2-AI (9k) | 1.5 | Clarithromycin | A. baumannii 5075 | 32 | 2 | [7] |
| Dimeric 2-AI (9g) | 2.5 | Clarithromycin | A. baumannii 5075 | 32 | 2 | [7] |
These data highlight that dimeric 2-AI derivatives, when used in combination with an antibiotic, can restore its effectiveness against a multidrug-resistant bacterium at low micromolar concentrations.[7]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Disruption of Two-Component Systems
Many 2-AI compounds are thought to disrupt bacterial biofilms by interfering with two-component regulatory systems (TCS).[6][10] These systems allow bacteria to sense and respond to environmental signals, and they are crucial for controlling virulence, biofilm formation, and antibiotic resistance.[6] By modulating TCS activity, 2-AIs can effectively "blind" bacteria to the signals that trigger biofilm formation.
Caption: Inhibition of a bacterial Two-Component System (TCS) by a 2-Aminoimidazole derivative.
Experimental Workflow: Biofilm Inhibition Assay
A standard method to quantify the antibiofilm properties of 2-AI compounds is the crystal violet-based microtiter plate assay. This workflow allows for the determination of the IC₅₀ value.
Caption: Standard experimental workflow for a biofilm inhibition (IC₅₀) assay.
Experimental Protocols
Biofilm Inhibition Assay (IC₅₀ Determination)
This protocol is used to determine the concentration of a 2-AI compound required to inhibit 50% of biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)[1]
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth with 0.5% glucose for S. aureus)[6]
-
96-well microtiter plates[1]
-
2-Aminoimidazole test compounds dissolved in a suitable solvent (e.g., DMSO)[6]
-
0.1% Crystal Violet solution[1]
-
95% Ethanol[1]
-
Phosphate-buffered saline (PBS) for washing
Procedure:
-
Bacterial Preparation: Grow an overnight culture of the desired bacterial strain. Dilute the culture in fresh growth medium to a starting optical density at 600 nm (OD₆₀₀) of 0.01.[6]
-
Plate Setup: Add the diluted bacterial suspension to the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the 2-AI test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-compound control.[1]
-
Incubation: Incubate the plate under appropriate conditions to allow for biofilm formation (e.g., 24 hours at 37°C for S. aureus).[6]
-
Washing: Carefully discard the medium and wash the wells with PBS to remove non-adherent, planktonic bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Final Wash: Discard the stain and wash the wells thoroughly with water to remove excess crystal violet. Allow the plate to air dry.[1]
-
Solubilization: Add 95% ethanol to each well to solubilize the stain bound to the biofilm.[1]
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 540 nm.[1]
-
Analysis: Calculate the percentage of biofilm inhibition relative to the no-compound control and determine the IC₅₀ value.[1]
Planktonic Growth Assay (Validation of Non-Bactericidal Activity)
This protocol is essential to validate that the 2-AI compound inhibits biofilms through a specific mechanism rather than by simply killing the bacteria.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)[6]
-
96-well microtiter plate
-
2-AI test compound at a concentration near its IC₅₀ value[6]
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Preparation: Prepare an overnight culture and dilute it in fresh medium to a starting OD₆₀₀ of 0.02.[6]
-
Plate Setup: Transfer the bacterial suspension into the wells of a 96-well plate (200 µL per well).
-
Compound Addition: Treat the bacterial suspensions with the 2-AI compound at a concentration known to be effective against biofilms (e.g., near the IC₅₀). Include a control with an equal volume of the solvent (e.g., DMSO).[6]
-
Growth Monitoring: Incubate the plate at 37°C and monitor bacterial growth by measuring the OD₆₀₀ at regular intervals over several hours.
-
Analysis: Compare the growth curve of the bacteria treated with the 2-AI compound to the control. No significant difference indicates that the compound is non-bactericidal at the tested concentration.[6]
Conclusion
2-Aminoimidazole derivatives, exemplified by compounds like H10 and novel dimeric structures, represent a validated and powerful class of chemical tools for studying cellular processes.[6][7] Their primary strength lies in their ability to modulate complex bacterial behaviors, such as biofilm formation, at non-lethal concentrations. This allows researchers to decouple biofilm-specific processes from general bacterial viability.
Compared to conventional antibiotics, which aim for cell death, 2-AIs offer a more nuanced approach. They can be used to study the signaling pathways that govern bacterial community living and, as adjuvants, can restore the utility of existing antibiotics against resistant strains.[6][7] The detailed protocols and quantitative data provided here support the validation of 2-AI derivatives as indispensable tools for researchers in microbiology, drug discovery, and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminoimidazole Sulfate|Research Compound [benchchem.com]
- 10. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arginase Inhibitors: 2-Aminoimidazole Derivatives vs. Other Known Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Aminoimidazole derivatives with other established classes of arginase inhibitors. Arginase is a critical enzyme in the urea (B33335) cycle, converting L-arginine to L-ornithine and urea.[1] Its inhibition is a promising therapeutic strategy for various diseases, including cardiovascular disorders, cancer, and asthma, primarily by modulating the bioavailability of L-arginine for nitric oxide synthesis.[1] This document outlines the comparative efficacy of these inhibitors, supported by quantitative data, and provides detailed experimental methodologies for their evaluation.
Mechanism of Arginase Inhibition
Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. The balance between these two enzymes is crucial for maintaining physiological homeostasis.[2] Arginase inhibitors block the conversion of L-arginine to L-ornithine and urea, thereby increasing the availability of L-arginine for NOS to produce nitric oxide (NO), a key signaling molecule involved in vasodilation and immune response.[2]
The primary classes of arginase inhibitors include:
-
2-Aminoimidazole Derivatives: These compounds are designed as mimics of the guanidinium (B1211019) group of L-arginine.[1] By incorporating this functionality within an imidazole (B134444) ring, the pKa is lowered, which can enhance metal coordination in the enzyme's active site and potentially improve bioavailability.[1]
-
Nω-hydroxy-L-arginine (NOHA) Analogs: This class, including the well-studied inhibitor nor-NOHA, are competitive inhibitors of arginase.[3][4]
-
Boronic Acid Derivatives: These inhibitors, such as 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC), are potent inhibitors that interact with the binuclear manganese cluster in the active site of arginase.[3][4]
Data Presentation: A Comparative Analysis of Inhibitory Potency
The following table summarizes the inhibitory potency of representative compounds from each class against human arginase I (hARG1) and human arginase II (hARG2). Lower IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values indicate greater potency.
| Inhibitor Class | Compound | Target | IC50 | Ki | Reference |
| 2-Aminoimidazole Derivatives | 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P) | hARG1 | - | 4 µM (Kd = 2 µM) | [1][5][6] |
| 2-Aminoimidazole | hARG1 | - | 3.6 mM | [5] | |
| NOHA Analogs | nor-NOHA | hARG1 | 0.517 µM | - | [4] |
| hARG2 | - | 51 nM | [4] | ||
| NOHA | hARG1 | - | 3.6 µM | [3] | |
| hARG2 | - | 1.6 µM | [3] | ||
| Boronic Acid Derivatives | 2(S)-amino-6-boronohexanoic acid (ABH) | hARG1 | 800 nM | - | [2] |
| hARG2 | 1450 nM | 8.5 nM (pH 9.5) | [2] | ||
| S-(2-boronoethyl)-L-cysteine (BEC) | hARG2 | - | 310 nM (pH 7.5) | [2] | |
| Other Small Molecules | Numidargistat (CB-1158) | hARG1 | 86 nM | - | [2] |
| hARG2 | 296 nM | - | [2] |
Visualizing Arginine Metabolism and Inhibition
The following diagrams illustrate the key signaling pathways involving arginase and a general workflow for screening arginase inhibitors.
Experimental Protocols: Arginase Inhibition Assay
The following is a detailed methodology for a colorimetric arginase activity assay, a common method for evaluating arginase inhibitors.
Principle:
This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea concentration is determined colorimetrically.[7]
Materials:
-
96-well microplate[7]
-
Microplate reader capable of measuring absorbance at 570 nm[8]
-
Recombinant human arginase I or II
-
L-arginine solution
-
Manganese chloride (MnCl2) solution
-
Tris-HCl buffer
-
Urea standard solution
-
Colorimetric urea detection reagents[9]
-
Test inhibitors (e.g., 2-Aminoimidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)[2]
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl2 in Tris-HCl buffer to ensure full activation.[7]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.[2]
-
Assay Reaction:
-
Add the activated arginase enzyme to the wells of a 96-well microplate.[7]
-
Add the different concentrations of the test inhibitors or a known inhibitor (positive control) to the respective wells.[7]
-
Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 20-60 minutes).[8]
-
-
Reaction Termination: Stop the reaction by adding an acidic reagent.[2]
-
Urea Detection:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Generate a standard curve using the urea standards.[7]
-
Calculate the concentration of urea produced in each well.[7]
-
Determine the percentage of inhibition for each concentration of the test inhibitor.[7]
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.[2]
-
Note on Sample Preparation: For biological samples such as tissue homogenates or cell lysates, it is crucial to remove any pre-existing urea, which can interfere with the assay. This can be achieved using a 10 kDa molecular weight cut-off spin column.[8]
This guide provides a foundational comparison of 2-Aminoimidazole derivatives with other key arginase inhibitors. The presented data and protocols are intended to support researchers in the selection and evaluation of compounds for further investigation in the field of arginase-targeted drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 8. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Unlocking Biofilm Disruption: A Quantitative Comparison of 2-Aminoimidazole Compounds
For researchers, scientists, and drug development professionals, the battle against bacterial biofilms presents a significant challenge in treating persistent infections. This guide provides a quantitative analysis of the biofilm inhibitory capabilities of 2-aminoimidazole (2-AI) compounds, comparing their performance against other notable anti-biofilm agents. Detailed experimental protocols and visualizations of the underlying mechanisms are included to support further research and development in this critical area.
2-Aminoimidazoles and their synthetic derivatives have emerged as a promising class of molecules that can inhibit the formation of and disperse existing bacterial biofilms across a wide spectrum of clinically relevant pathogens, including multidrug-resistant strains.[1] Unlike traditional antibiotics that often foster resistance, 2-AI compounds typically employ non-bactericidal mechanisms, primarily by interfering with bacterial signaling pathways that regulate biofilm formation.[1] This makes them attractive candidates for standalone therapies or as adjuvants to conventional antibiotics.
Comparative Analysis of Biofilm Inhibition
The efficacy of 2-aminoimidazole compounds in preventing biofilm formation is often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the performance of representative 2-AI derivatives against common biofilm-forming pathogens and compare them to other classes of biofilm inhibitors.
Note: Specific quantitative data for 2-Aminoimidazole sulfate (B86663) was not available in the reviewed literature. The data presented below is for well-characterized 2-aminoimidazole (2-AI) derivatives, which are representative of this class of compounds.
Table 1: Biofilm Inhibition by 2-Aminoimidazole (2-AI) Derivatives
| Compound Class | Specific Compound | Target Organism | IC50 (µM) | Efficacy | Citation(s) |
| 2-Aminoimidazole | H10 | Staphylococcus aureus | 12 | 50% inhibition of biofilm formation | [2] |
| 2-Aminoimidazole | H10 | Pseudomonas aeruginosa | 31 | 50% inhibition of biofilm formation | [2] |
| Aryl 2-Aminoimidazole | Most Active Variant | Escherichia coli | 5.2 | 50% inhibition of biofilm formation | [3] |
| 2-Aminobenzimidazole | 5,6-dimethyl 2-ABI (21) | Pseudomonas aeruginosa | 4.0 | 50% inhibition of biofilm formation | [4] |
| 2-AI Coated Surface | LC0024-NH2 | Staphylococcus aureus | - | 90% reduction in biofilm cells | [5] |
Table 2: Comparison with Alternative Biofilm Inhibitors
| Inhibitor Class | Specific Compound/Agent | Target Organism | Effective Concentration | Efficacy | Citation(s) |
| 2-Aminoimidazole | H10 | Pseudomonas aeruginosa | 31 µM | IC50 | [2] |
| Furanone | Furanone C-30 | Pseudomonas aeruginosa | 256-512 µg/mL | 100% inhibition | [6] |
| Enzymes | DNase I | Pseudomonas aeruginosa | 5 µg/mL | 68.6% reduction (24h biofilm) | [6] |
| Amino Acids | D-Amino Acids (Various) | Staphylococcus aureus | 1-5 mM | No significant inhibition observed | [6] |
Mechanism of Action: Targeting Bacterial Communication
2-Aminoimidazole compounds primarily function by disrupting bacterial two-component signaling (TCS) systems.[1] These systems are crucial for bacteria to sense and respond to environmental cues, including those that trigger biofilm formation. The 2-AI molecules are cell-permeable and are understood to bind to and inhibit the function of response regulator (RR) proteins within the bacterial cytoplasm. This interference prevents the downstream gene expression necessary for the production of the extracellular polymeric substance (EPS) matrix, the primary structural component of biofilms.[1][7]
Experimental Protocols
The following section details the standard methodology for quantifying biofilm inhibition using the crystal violet assay, a widely adopted and reliable method.
Crystal Violet Biofilm Inhibition Assay
This assay quantifies the total biomass of a biofilm by staining it with crystal violet dye. The amount of dye retained is proportional to the amount of biofilm formed.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB))
-
2-Aminoimidazole compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695) for solubilization
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh growth medium to a final optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Plate Setup:
-
Add 100 µL of the prepared bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of growth medium containing various concentrations of the 2-aminoimidazole compound to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) bacteria from the wells. Wash each well thoroughly with 200 µL of sterile PBS to remove any remaining non-adherent cells. Repeat this washing step 2-3 times.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Excess Stain Removal: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to remove residual water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance (Optical Density) at a wavelength of 570-595 nm using a microplate reader.
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of Treated Well / OD of Control Well)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus biofilm susceptibility to small and potent β(2,2)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Aminoimidazole Sulfate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical reagents like 2-Aminoimidazole sulfate (B86663) are critical for ensuring a secure working environment and maintaining regulatory compliance. This guide provides a direct, procedural framework for the proper disposal of 2-Aminoimidazole sulfate, emphasizing immediate safety protocols and operational logistics.
Immediate Safety Precautions:
Before initiating any disposal procedures, it is imperative to recognize the hazardous nature of this compound. The compound is an irritant to the eyes, skin, and respiratory system. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical safety goggles, protective gloves, and a lab coat.[1][2] In situations where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[1][2]
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is to treat it as hazardous waste.[1] It should not be disposed of in standard trash or poured down the drain.[1] Adherence to institutional and regulatory guidelines is paramount.
-
Waste Collection:
-
Container Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure that the storage area is in compliance with all institutional and local regulations.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Complete any required waste pickup forms, providing all necessary information from the container's label.[1]
-
The disposal of the waste must be conducted by a licensed and approved waste disposal contractor in accordance with all federal, state, and local regulations.[2]
-
Quantitative Disposal Parameters
The provided safety data sheets and procedural guides do not specify quantitative limits or parameters (e.g., concentration thresholds for sewer disposal, pH adjustment ranges for neutralization) for the disposal of this compound. The universal recommendation is to handle it as containerized hazardous waste for professional disposal.
| Parameter | Value |
| Concentration Limit for Sewer Disposal | Not Permitted |
| pH Range for Neutralization | Not Specified; professional disposal is required. |
Experimental Protocols for Disposal
No experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are provided in the safety literature. The standard and required procedure is to collect the chemical waste for professional disposal without further treatment.[1]
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling 2-Aminoimidazole Sulfate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the use of 2-Aminoimidazole sulfate (B86663), a compound that requires careful management in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Safety Summary
2-Aminoimidazole sulfate is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] It is crucial to avoid all personal contact, including the inhalation of dust.[1] The material is a combustible solid, and dust clouds may form an explosive mixture with air.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical safety goggles meeting European standard EN 166 or OSHA's 29 CFR 1910.133 regulations are required.[3] |
| Face Shield | A face shield should be used in addition to goggles when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber and neoprene gloves are recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1] Specific breakthrough time data for this compound is not readily available; therefore, it is crucial to consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn and fully buttoned.[3] |
| Apron | A PVC apron can provide an additional layer of protection.[1] | |
| Respiratory Protection | Dust Mask | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] For large-scale operations or in situations where dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95) is recommended.[2][4] |
| Footwear | Closed-toed Shoes | Closed-toed shoes must be worn at all times in the laboratory.[3] |
Quantitative Safety Data
Specific occupational exposure limits for this compound have not been established by major regulatory bodies. General guidance for particulates should be followed.
| Parameter | Value | Regulatory Body/Source |
| Occupational Exposure Limits | No specific limits established. | Fisher Scientific SDS |
| Permissible Exposure Limit (PEL) - for Particulates Not Otherwise Regulated (PNOR) | 10 mg/m³ (Total Dust) | US - Oregon Permissible Exposure Limits (Z-1)[1] |
| Glove Breakthrough Time | >60 minutes (brief contact), >240 minutes (prolonged contact) - General Recommendation | Santa Cruz Biotechnology SDS[1] |
Note: The provided PEL for PNOR is a general guideline and not specific to this compound. In the absence of specific data, a conservative approach to minimize exposure is strongly advised.
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely preparing a solution of this compound.
1. Preparation:
- Ensure all required PPE is correctly worn before entering the designated chemical handling area.[3]
- Work within a properly functioning chemical fume hood to minimize inhalation exposure.[1]
2. Weighing:
- To prevent dust dispersion, weigh the required amount of this compound in a tared, sealed container.[3]
- Use a dedicated, clean spatula for transferring the solid.
- Avoid creating dust clouds during transfer.[3]
3. Solution Preparation:
- Slowly add the weighed this compound to the solvent in the reaction vessel.[3]
- Maintain constant stirring to facilitate dissolution and prevent clumping.[3]
- Keep the reaction vessel covered as much as possible to minimize the release of any potential vapors or aerosols.[3]
4. Post-Handling:
- Thoroughly clean the spatula and weighing container.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Operational and Disposal Plans
A clear plan for both routine operations and accidental spills, as well as for waste disposal, is essential.
Spill Containment and Cleanup
-
Minor Spills:
-
Major Spills:
Waste Disposal
The disposal of this compound is governed by hazardous waste regulations and it should not be disposed of in regular trash or down the drain.[5]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound."[5]
-
-
Disposal:
-
Dispose of the waste through an approved waste disposal plant.[2][3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for a hazardous waste pickup.[5]
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
